Inuviscolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63109-30-8 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aS,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13+,15-/m1/s1 |
InChI Key |
GTYUWNQOOLJZBM-XLFUENPSSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@H](CC2=C)OC(=O)C3=C)O |
Canonical SMILES |
CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O |
Synonyms |
inuviscolide |
Origin of Product |
United States |
Foundational & Exploratory
The Sesquiterpene Lactone Inuviscolide: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inuviscolide, a sesquiterpene lactone with notable anti-inflammatory and pro-apoptotic properties, has emerged as a compound of significant interest in phytochemical research and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The protocols outlined herein are intended to serve as a practical resource for researchers seeking to obtain pure this compound for further investigation. Additionally, this document summarizes the key signaling pathways modulated by this compound, offering insights into its mechanism of action.
Natural Sources of this compound
This compound is a secondary metabolite primarily found in various plant species belonging to the Asteraceae family, particularly within the Inula genus. The most prominent and well-documented sources of this bioactive compound include:
-
Inula viscosa (syn. Dittrichia viscosa) : Commonly known as sticky fleabane, this perennial plant is widely distributed in the Mediterranean region and is considered a primary source for the isolation of this compound.[1][2]
-
Inula hupehensis : The aerial parts of this plant have been reported as a source of this compound.[3]
-
Inula japonica : This species is another documented natural source of this compound.[3]
The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, including its physicochemical properties and spectroscopic characteristics, which are crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [3] |
| Molecular Weight | 248.32 g/mol | [3] |
| Appearance | Colorless oil | [3] |
| Optical Rotation | [α]D25 -18.9 (c, 0.05, CHCl₃) | [3] |
Table 2: Chromatographic and Spectroscopic Data of this compound
| Technique | Data | Reference |
| TLC (Rf) | 0.30 (Petroleum Ether/Diethyl Ether 3:7) | [3] |
| UV (λmax) | 204 nm (in MeOH) | [3] |
| ESI-MS | m/z 271.1307 [M+Na]⁺ | [3] |
| ¹H NMR (CDCl₃) | See referenced literature | [3] |
| ¹³C NMR (CDCl₃) | See referenced literature | [3] |
Experimental Protocols: Isolation of this compound from Inula viscosa
This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from the aerial parts of Inula viscosa. The methodology is adapted from established procedures in the scientific literature.[3]
Plant Material and Extraction
-
Plant Material Preparation : Air-dry the aerial parts (leaves and stems) of Inula viscosa at room temperature. Once dried, grind the plant material into a fine powder.
-
Maceration :
-
Place 30 g of the powdered plant material into a suitable flask.
-
Add 300 mL of a hydroalcoholic solution of ethanol and water (EtOH/H₂O, 8:2 v/v).
-
Macerate the mixture at room temperature for 48 hours with occasional stirring.
-
Repeat the maceration process three times with fresh solvent each time.
-
-
Filtration and Concentration :
-
After each maceration, filter the mixture to separate the extract from the solid plant residue.
-
Combine all the filtrates.
-
Evaporate the organic solvent (ethanol) from the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Liquid-Liquid Partitioning
-
Suspension : Suspend the crude residue in distilled water.
-
Solvent Extraction :
-
Perform successive extractions of the aqueous suspension with solvents of increasing polarity:
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
For each solvent, perform the extraction three times to ensure maximum recovery of compounds.
-
-
Concentration of Fractions : Concentrate each of the organic phases (CHCl₃, EtOAc, and n-BuOH) separately under reduced pressure to yield the respective crude extracts.
Chromatographic Purification
-
Silica Gel Column Chromatography (Step 1) :
-
Prepare a silica gel column (100 g) packed in a mixture of petroleum ether and diethyl ether (PE/Et₂O, 7:3 v/v).
-
Load the chloroform (CHCl₃) extract (approximately 3.0 g) onto the column as a slurry.
-
Elute the column with a gradient of increasing polarity using mixtures of PE/Et₂O (7:3, 1:1, 4:6, 3:7, 2:8), followed by 100% Et₂O, 100% CHCl₃, CHCl₃/Methanol (MeOH) (8:2), and finally 100% MeOH.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
The fraction eluted with 100% Et₂O (approximately 0.250 g) will contain this compound as the major component.
-
-
Silica Gel Column Chromatography (Step 2) :
-
Prepare a second silica gel column (20 g) packed in dichloromethane (CH₂Cl₂).
-
Load the this compound-rich fraction from the previous step onto this column.
-
Elute with a gradient of CH₂Cl₂ and MeOH: first with 100% CH₂Cl₂, followed by CH₂Cl₂/MeOH (99:1), and then CH₂Cl₂/MeOH (98:2).
-
The fractions eluted with CH₂Cl₂/MeOH (98:2) will contain purified this compound (approximately 130 mg).
-
-
(Optional) Preparative HPLC :
-
For higher purity, the this compound-containing fraction can be further purified using a semi-preparative RP-18 HPLC column.
-
Elute with an isocratic mobile phase of acetonitrile and water (CH₃CN/H₂O, 1:1 v/v) at a flow rate of 2 mL/min.
-
Monitor the elution at 210 nm. The retention time for this compound under these conditions is approximately 12.2 minutes.
-
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.
Caption: Isolation workflow for this compound from Inula viscosa.
Caption: Key signaling pathways modulated by this compound.
Conclusion
This technical guide provides a detailed framework for the isolation and purification of this compound from its natural source, Inula viscosa. The experimental protocols, coupled with the tabulated physicochemical and spectroscopic data, offer a valuable resource for researchers in natural product chemistry and pharmacology. The elucidation of this compound's signaling pathways, particularly its inhibitory effects on pro-inflammatory mediators and its ability to induce apoptosis, underscores its potential as a lead compound for the development of novel therapeutic agents. Further research into its pharmacological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
The Chemical and Biological Profile of Inuviscolide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inuviscolide is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Inula genus, such as Inula viscosa and Inula hupehensis.[1] This compound has garnered significant interest within the scientific community due to its pronounced anti-inflammatory and antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, the signaling pathway through which this compound exerts its anti-inflammatory effects is visualized.
Chemical Structure and Properties
This compound is classified as a sesquiterpenoid, a class of terpenes with a 15-carbon skeleton. Its complex polycyclic structure is fundamental to its biological activity.
| Identifier | Value |
| IUPAC Name | (3aS,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one[1] |
| Molecular Formula | C₁₅H₂₀O₃[1] |
| Molecular Weight | 248.32 g/mol [1] |
| CAS Number | 63109-30-8 |
| SMILES | C[C@]1(CC[C@H]2[C@H]1C[C@H]3--INVALID-LINK--OC(=O)C3=C)O |
| InChI | InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13+,15-/m1/s1[1] |
Biological Activity and Quantitative Data
This compound has demonstrated significant potential in modulating inflammatory pathways and inhibiting cancer cell proliferation. Its primary activities include anti-inflammatory and antineoplastic effects.
Anti-inflammatory Activity
This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory enzymes and reduce the secretion of inflammatory cytokines.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Assay | Model | Endpoint | Result | Reference |
| Phospholipase A₂ (PLA₂) Induced Paw Edema | Mouse | 50% Inhibitory Dose (ID₅₀) | 98 µmol/kg (s.c.) | [Hernández et al., 2001][2] |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) Induced Ear Edema | Mouse | 50% Inhibitory Dose (ID₅₀) | 0.650 µmol/ear | [Hernández et al., 2001][2] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Target | System | Endpoint | Result | Reference |
| Leukotriene B₄ (LTB₄) Generation | Rat Peritoneal Neutrophils | 50% Inhibitory Concentration (IC₅₀) | 94 µM | [Hernández et al., 2001][2] |
Modulation of Cytokine Secretion
This compound has been shown to significantly reduce the secretion of several pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Table 3: Effect of this compound on Cytokine Secretion in LPS/PMA-stimulated PBMCs
| Cytokine | Endpoint | Result | Reference |
| Interleukin-1β (IL-1β) | 50% Effective Concentration (EC₅₀) | < 0.9 µM | [Abrham et al., 2010][3] |
| Interleukin-2 (IL-2) | 50% Effective Concentration (EC₅₀) | ~ 0.9 µM | [Abrham et al., 2010][3] |
| Interferon-γ (IFNγ) | 50% Effective Concentration (EC₅₀) | > 1.8 µM | [Abrham et al., 2010][3] |
| IL-1β | Maximal Reduction | 67-72% | [Abrham et al., 2010][4] |
| IL-2 | Maximal Reduction | 82-84% | [Abrham et al., 2010][4] |
| IFNγ | Maximal Reduction | 38-45% | [Abrham et al., 2010][4] |
Antineoplastic Activity
This compound, along with the related compound Tomentosin, has been observed to reduce cell viability in human melanoma cell lines. This is achieved by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5] The pro-apoptotic mechanism is associated with a decrease in the p65/RelA subunit of NF-κB.[5]
Mechanism of Action: Signaling Pathway
The anti-inflammatory effects of this compound are significantly mediated through the downregulation of the NF-κB and STAT1 signaling pathways. In stimulated immune cells, this compound leads to a reduction in the protein levels of the p65/RelA subunit of NF-κB and STAT1. This is achieved through enhanced proteasomal degradation of these transcription factors.[4][6] The degradation of p65 and STAT1 prevents their translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokine genes.
Caption: this compound's anti-inflammatory mechanism via NF-κB and STAT1 pathway inhibition.
Experimental Protocols
The following sections summarize the key experimental methodologies used to characterize the biological activities of this compound.
Isolation of this compound from Inula viscosa
While a definitive, universally cited protocol for the isolation of this compound is not available, the general procedure involves solvent extraction followed by chromatographic purification.
-
Plant Material: Aerial parts of Inula viscosa are collected, dried, and ground.
-
Extraction: The ground plant material is subjected to extraction with an organic solvent, typically dichloromethane or ethanol.
-
Purification: The crude extract is then fractionated using column chromatography over silica gel. Further purification is achieved through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vivo Anti-inflammatory Assays (Hernández et al., 2001)
-
TPA-Induced Mouse Ear Edema:
-
Swiss female mice are used.
-
This compound is applied topically to the ears of the mice.
-
After a set period, inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Ear thickness is measured at various time points after TPA application to quantify the edema.
-
The inhibitory dose (ID₅₀) is calculated based on the reduction in ear swelling compared to control animals.[2]
-
-
Phospholipase A₂ (PLA₂) Induced Mouse Paw Edema:
-
This compound is administered to mice via subcutaneous or intraperitoneal injection.
-
Inflammation is induced by injecting PLA₂ into the mouse paw.
-
Paw volume is measured at different time intervals to assess the extent of edema.
-
The ID₅₀ is determined by the dose of this compound that causes a 50% reduction in paw edema.[2]
-
Cytokine Secretion Assay (Abrham et al., 2010)
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human blood donors using Histopaque-1077 gradient centrifugation.
-
The isolated PBMCs are washed and suspended in RPMI-1640 medium.
-
-
Cell Stimulation and Treatment:
-
PBMCs are cultured and stimulated with either lipopolysaccharide (LPS; 20 ng/ml) to induce IL-1β and IFNγ, or with phorbol myristate acetate (PMA; 1 µg/ml) and ionomycin (0.5 µg/ml) to induce IL-2.[4]
-
Immediately after stimulation, this compound is added to the cell cultures at various concentrations (e.g., 0.9 µM and 1.8 µM).
-
The cells are incubated for 24 hours.[4]
-
-
Cytokine Quantification:
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentration of secreted cytokines (IL-1β, IL-2, IFNγ) in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).[4]
-
Western Blot for NF-κB and STAT1
-
Protein Extraction:
-
PBMCs are treated as described in the cytokine secretion assay.
-
After incubation, cells are lysed to extract total cellular proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Protein samples are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (p65/RelA, STAT1, and a loading control like actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein levels.
-
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-inflammatory and potential antineoplastic activities. Its mechanism of action, involving the targeted degradation of key inflammatory transcription factors NF-κB p65 and STAT1, presents a compelling case for its further investigation as a therapeutic lead compound. Future research should focus on a number of key areas:
-
Total Synthesis: The development of a scalable and efficient total synthesis route for this compound and its analogues is crucial for enabling extensive preclinical and clinical studies.
-
Pharmacokinetics and Bioavailability: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.
-
In Vivo Efficacy: Further in vivo studies in relevant animal models of inflammatory diseases and cancer are necessary to validate the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogues will help to identify the key structural features responsible for its activity and may lead to the development of more potent and selective derivatives.
References
- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. scispace.com [scispace.com]
Inuviscolide: A Sesquiterpene Lactone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Inuviscolide, a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a quantitative summary of its activity. Furthermore, key signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon compounds, characterized by a lactone ring.[1] It is primarily isolated from Inula viscosa (also known as Dittrichia viscosa), a plant traditionally used in Mediterranean folk medicine for its anti-inflammatory properties.[2][3] Structurally, this compound is a decahydroazuleno[6,5-b]furan-2(3H)-one derivative.[1] Its chemical formula is C15H20O3, with a molecular weight of 248.32 g/mol .[1]
Recent research has illuminated the pharmacological potential of this compound, demonstrating its efficacy in modulating key cellular processes involved in inflammation and cancer.[3][4] This guide will delve into the technical details of its biological activities, the experimental methodologies used to elucidate these effects, and the underlying molecular mechanisms.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| IUPAC Name | (3aR,4aR,5R,7aS,9aS)-5-hydroxy-5-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3H)-one | [1] |
| CAS Number | 63109-30-8 | [1] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | - |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to inhibit several key enzymes and pathways involved in the inflammatory response.[1][5]
| Target | Assay | IC50 / ID50 | Reference |
| Elastase | In vitro enzyme inhibition assay | - | [5] |
| Cyclooxygenase 1 (COX-1) | In vitro enzyme inhibition assay | - | [5] |
| Secretory Phospholipase A2 (sPLA2) | In vitro enzyme inhibition assay | - | [5] |
| Leukotriene B4 (LTB4) Generation | In vitro assay in rat peritoneal neutrophils | 94 µM | [1] |
| TPA-induced Mouse Ear Edema | In vivo topical application | 0.784 µmol/ear | - |
| PLA2-induced Mouse Paw Edema | In vivo intraperitoneal injection | 98 µmol/kg | [1] |
Anticancer Activity
This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 27.8 ± 1.5 µg/mL (at 48h) | [6] |
| MCF-7 | Breast Adenocarcinoma | - | [6] |
| HepG2 | Hepatocellular Carcinoma | - | [6] |
| HCT116 | Colorectal Carcinoma | - | [6] |
| SK-OV-3 | Ovarian Cancer | - | [6] |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided value for A549 cells is for a terpenoid-rich fraction of Inula viscosa containing this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and STAT1 pathways, which are critical regulators of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. This compound has been shown to inhibit this pathway.[7]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Downregulation of the STAT1 Signaling Pathway
Signal Transducer and Activator of Transcription 1 (STAT1) is another key transcription factor involved in inflammatory and immune responses. This compound has been observed to downregulate STAT1 protein levels.[7]
Caption: Downregulation of the STAT1 signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The following protocol is a generalized procedure based on methods for isolating sesquiterpene lactones from Inula species.
Caption: General workflow for the isolation and purification of this compound.
-
Plant Material and Extraction:
-
Air-dry the aerial parts of Inula viscosa at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material with a 1:1 mixture of dichloromethane and methanol at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to silica gel (60-120 mesh) column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots on the TLC plates by spraying with a solution of vanillin-sulfuric acid followed by heating.
-
Pool the fractions containing this compound based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the this compound-rich fractions using preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water at a flow rate of 5-10 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H and 13C), mass spectrometry, and IR spectroscopy.
-
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[8][9][10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.[10]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[2][11][12][13]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including both adherent and floating cells) by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[2]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells immediately using a flow cytometer.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up the compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Western Blot Analysis for NF-κB and STAT1
This protocol details the detection of key proteins in the NF-κB and STAT1 signaling pathways.[14][15][16][17][18][19]
-
Protein Extraction:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against p-p65, p65, p-STAT1, STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cytokine Measurement (ELISA)
This protocol is for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants.[20][21][22][23][24]
-
Sample Collection:
-
Culture cells (e.g., peripheral blood mononuclear cells - PBMCs) and treat them with this compound in the presence or absence of an inflammatory stimulus (e.g., LPS).
-
After the desired incubation period, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and store it at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or TNF-α) overnight at 4°C.[21]
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[22]
-
Wash the plate.
-
Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.[21]
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.[21]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[24]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[22]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).[24]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound is a promising sesquiterpene lactone with well-documented anti-inflammatory and emerging anticancer properties. Its ability to modulate critical signaling pathways such as NF-κB and STAT1 underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.
References
- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. bio-rad.com [bio-rad.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bmgrp.com [bmgrp.com]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. fn-test.com [fn-test.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
The Anti-inflammatory Properties of Inuviscolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa (also known as Dittrichia viscosa), has demonstrated significant anti-inflammatory properties through various in vitro and in vivo studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory enzymes, modulating key signaling pathways such as NF-κB and STAT1, and consequently reducing the secretion of inflammatory cytokines. These findings position this compound as a promising candidate for further investigation and development as a novel anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a significant source of new therapeutic agents. This compound, a sesquiterpenoid compound, has emerged as a molecule of interest due to its potent anti-inflammatory activities. This document aims to consolidate the existing scientific data on this compound's anti-inflammatory properties to facilitate further research and drug development efforts.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in several experimental models. The following tables summarize the key findings for easy comparison.
Table 1: In Vitro Inhibitory Effects of this compound
| Target | Assay System | Key Parameter | Value | Reference |
| Leukotriene B4 (LTB4) Generation | Rat Peritoneal Neutrophils | IC50 | 94 µM | [1][2] |
| IL-1β Secretion | LPS-stimulated human PBMCs | Max. Reduction | 67-72% | [3] |
| IL-2 Secretion | PMA/Ionomycin-stimulated human PBMCs | Max. Reduction | 82-84% | [3] |
| IFN-γ Secretion | LPS-stimulated human PBMCs | Max. Reduction | 38-45% | [3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Induced by | Administration | Key Parameter | Value | Reference |
| Mouse Paw Edema | Phospholipase A2 (PLA2) | Subcutaneous | ID50 | 98 µmol/kg | [1][2] |
| Mouse Ear Edema | 12-O-tetradecanoylphorbol 13-acetate (TPA) | Topical | ID50 | > Ilicic Acid (0.650 µmol/ear) | [1][2] |
| Murine Dermatitis | Repeated TPA application | Topical | Effect | Reduction of skin leukocyte infiltration | [4] |
Mechanism of Action
This compound's anti-inflammatory effects are attributed to its ability to modulate multiple targets within the inflammatory cascade.
Inhibition of Pro-inflammatory Enzymes
This compound has been shown to directly inhibit the activity of several pro-inflammatory enzymes. It exerts inhibitory effects on elastase, cyclooxygenase 1 (COX-1), and secretory phospholipase A2 (sPLA2)[4]. The inhibition of sPLA2 is particularly noteworthy as this enzyme is responsible for the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory leukotrienes and prostaglandins. This is consistent with the observed reduction in leukotriene B4 (LTB4) generation[1][2].
Modulation of Signaling Pathways
A key aspect of this compound's mechanism of action is its interference with intracellular signaling pathways that regulate the expression of inflammatory genes. Studies have demonstrated that this compound can reduce the protein levels of the p65/RelA subunit of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1)[5][6]. This reduction occurs through proteasomal degradation[6][7]. The NF-κB and STAT1 pathways are critical for the transcription of numerous pro-inflammatory cytokines. By promoting the degradation of p65 and STAT1, this compound effectively dampens the inflammatory response at the transcriptional level.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.
In Vitro Cytokine Secretion Assay from Human PBMCs
-
Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound (dissolved in DMSO)
-
Human ELISA kits for IL-1β, IL-2, IL-6, TNF-α, and IFN-γ.
-
-
Protocol:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with either LPS (20 ng/mL for IL-1β, IL-6, TNF-α, IFN-γ) or a combination of PMA (1 µg/mL) and Ionomycin (0.5 µg/mL for IL-2) for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB p65 and STAT1
-
Objective: To assess the effect of this compound on the protein levels of NF-κB p65 and STAT1 in stimulated PBMCs.
-
Materials:
-
PBMCs (prepared and treated as in 4.1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p65, anti-STAT1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
After treatment with this compound and stimulation, harvest the PBMCs and wash with cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, STAT1, or β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound on NF-κB and STAT1 signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro cytokine secretion assay.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of key enzymes and the modulation of critical signaling pathways like NF-κB and STAT1, underscores its potential for therapeutic applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound. Future studies should focus on elucidating its detailed structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and its efficacy in more complex preclinical models of inflammatory diseases.
References
- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. scispace.com [scispace.com]
Inuviscolide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inuviscolide, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant interest for its potential therapeutic applications, notably its anti-inflammatory and antineoplastic properties.[1][2][3][4] Despite its promising biological activities, the progression of this compound from a laboratory curiosity to a clinical candidate is hampered by a lack of comprehensive data on its physicochemical properties. Specifically, its solubility and stability are critical parameters that influence bioavailability, formulation development, and ultimately, therapeutic efficacy. This technical guide provides an in-depth overview of the known and expected solubility and stability characteristics of this compound, based on its classification as a sesquiterpene lactone. While specific quantitative data for this compound remains limited in publicly available literature, this document furnishes detailed, adaptable experimental protocols for determining these crucial parameters. Furthermore, it outlines relevant analytical methodologies and visual workflows to guide researchers in their investigations.
Physicochemical Properties of this compound
This compound is a natural organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[5] Its structure features a complex tricyclic system, characteristic of sesquiterpene lactones.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [5] |
| Molecular Weight | 248.32 g/mol | [5] |
| IUPAC Name | (3aR,4aR,5R,7aS,9aS)-5-hydroxy-3,8-dimethyl-5-(prop-1-en-2-yl)-3a,4,4a,5,7a,9a-hexahydroazuleno[6,5-b]furan-2(3H)-one | [5] |
| PubChem CID | 176489 | [5] |
Solubility Profile
General Solubility of Sesquiterpene Lactones
Sesquiterpene lactones as a class are generally characterized by poor aqueous solubility.[1][6][7] This low water solubility is a significant hurdle in drug development, as it often leads to low bioavailability and challenges in formulating parenteral and oral dosage forms. For instance, the aqueous solubilities of other sesquiterpene lactones like dehydrocostuslactone and costunolide have been reported to be as low as 5.1 mg/L and 26.0 mg/L, respectively.[8] It is therefore highly probable that this compound exhibits similarly poor solubility in water.
To overcome these solubility challenges, various formulation strategies have been explored for sesquiterpene lactones, including the use of co-solvents, cyclodextrins, and nanoformulations to enhance their dissolution and bioavailability.[9][10]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, propylene glycol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The presence of undissolved solid material is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Stability Profile
General Stability of Sesquiterpene Lactones
The stability of sesquiterpene lactones can be influenced by several factors, including pH, temperature, and the presence of other reactive species. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature that can be susceptible to degradation.
One study on the stability of sesquiterpene lactones in an ethanolic tincture of Arnica showed a temperature-dependent decrease in the concentration of 11α,13-dihydrohelenalin esters over three years. The degradation was attributed to the addition of ethanol to the cyclopentenone structure.[12][13]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a specific temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector allows for the monitoring of peak purity and the detection of new peaks corresponding to degradation products.
-
Identification of Degradants: If significant degradation is observed, use LC-MS to elucidate the structure of the degradation products.
Relevant Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. One proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT1 (Signal Transducer and Activator of Transcription 1) pathways.[14]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Inuviscolide from Inula Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting inuviscolide, a bioactive sesquiterpene lactone, from Inula species, particularly Inula viscosa (also known as Dittrichia viscosa). The protocols detailed below are based on established scientific literature and are intended to guide researchers in the efficient isolation of this promising natural product.
Introduction
This compound is a sesquiterpenoid of the guaianolide type, first reported from Dittrichia viscosa (L.) Greuter.[1] It has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for drug development.[2][3][4] The effective extraction and isolation of this compound are critical first steps for further pharmacological investigation. This document outlines various extraction protocols, from traditional maceration to more modern techniques, and provides the necessary details for their implementation in a laboratory setting.
Data Presentation: Comparison of Extraction Methods
The choice of extraction solvent and method significantly impacts the yield and purity of the obtained extract. The following tables summarize quantitative data from various studies to facilitate the selection of an appropriate protocol.
Table 1: Yield of Extracts from Inula viscosa Using Different Solvents and Maceration Techniques.
| Plant Material | Extraction Method | Solvent(s) | Yield | Reference |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Water | 12.80 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Methanol | 29.76 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethanol | 20.80 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Acetone | 19.84 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethyl Acetate | 22.08 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Diethyl Ether | 14.40 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Chloroform | 16.00 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | n-Hexane | 3.52 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Chloroform + Methanol (1:1 v/v) | 30.20 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethyl Acetate + Methanol (1:1 v/v) | 33.80 g (paste) | [5] |
| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethyl Acetate + Methanol + n-Hexane (1:1:1 v/v/v) | 36.20 g (paste) | [5] |
| Air-dried Powdered Aerial Parts (30g) | Maceration | EtOH/H₂O (8:2, v/v) | CHCl₃ extract: 3.0g, EtOAc extract: 0.570g, n-butanol extract: 0.900g | [1] |
Table 2: Yield of Aqueous Extracts from Inula viscosa.
| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |
| Inula viscosa Powder (50g) | Infusion (stirred for 1h in boiled water) | Water | 3.08% | [6] |
| Inula viscosa Powder (50g) | Boiling (boiled for 1h) | Water | 9.1% | [6] |
Experimental Protocols
The following are detailed methodologies for the extraction of this compound from Inula species.
Protocol 1: Maceration with Solvent Partitioning
This protocol is effective for obtaining fractions with varying polarities, which can facilitate the isolation of this compound.
1. Plant Material Preparation:
-
Collect the aerial parts of the Inula species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once completely dry, grind the material into a fine powder using a laboratory mill.
2. Maceration:
-
Weigh 30 g of the dried, powdered plant material.
-
Place the powder in a suitable flask and add 300 mL of an 8:2 (v/v) ethanol/water solution.
-
Macerate the mixture at room temperature for 24 hours with occasional stirring.
-
Repeat the maceration process two more times with fresh solvent.
3. Filtration and Concentration:
-
After each maceration, filter the mixture to separate the extract from the plant residue.
-
Combine all the filtrates.
-
Evaporate the organic solvent (ethanol) from the combined filtrate under reduced pressure using a rotary evaporator to obtain a concentrated aqueous residue.
4. Liquid-Liquid Partitioning:
-
Suspend the aqueous residue in water.
-
Perform successive extractions with solvents of increasing polarity:
-
First, extract with chloroform (CHCl₃) three times.
-
Next, extract the aqueous layer with ethyl acetate (EtOAc) three times.
-
Finally, extract the remaining aqueous layer with n-butanol three times.
-
-
Combine the respective organic phases from each extraction step.
5. Final Concentration:
-
Concentrate each of the organic phases (chloroform, ethyl acetate, and n-butanol) separately under reduced pressure to yield the respective crude extracts. This compound is expected to be present in the less polar fractions like chloroform and ethyl acetate.[1]
Protocol 2: Accelerated Solvent Extraction (ASE)
This method utilizes elevated temperature and pressure to achieve rapid and efficient extraction.
1. Plant Material Preparation:
-
Prepare dried and ground aerial parts of Inula viscosa as described in Protocol 1.
2. ASE System Setup:
-
Use a Dionex 300 system or a similar accelerated solvent extractor.
-
Place 20 g of the ground plant material into a 100 mL stainless-steel extraction cell.
3. Extraction Parameters:
-
Set the following extraction conditions:
-
Solvent: Ethyl acetate
-
Temperature: 70°C
-
Pressure: 120 bar
-
Preheating time: 1 minute
-
Heating time: 5 minutes
-
Extraction cycles: 2 cycles of 5 minutes each
-
Flush volume: 100%
-
Cleaning time: 120 seconds
-
4. Extract Collection and Concentration:
-
Collect the ethyl acetate extract.
-
Dry the extract using a rotary evaporator at 40°C under reduced pressure to obtain the final crude extract.[7]
Protocol 3: Simple Organic Solvent Maceration (Shaking)
This protocol is a straightforward method for obtaining a crude extract.
1. Plant Material Preparation:
-
Use 10 g of dried and ground shoots of Inula viscosa.[5]
2. Extraction:
-
Place the plant material in a flask with 0.1 liters of the chosen organic solvent (e.g., methanol, ethyl acetate, chloroform, or mixtures thereof).[5]
-
Shake the mixture for 30 minutes at room temperature at approximately 120 rpm.[5]
3. Filtration and Drying:
-
Filter the mixture to remove the plant residue.
-
Take a sample of the resulting extract and dry it to determine the yield by weight.[5]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the described protocols.
References
- 1. Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5837253A - Preparation and use of Inula extracts as a fungicide for the control of plant diseases - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Antimicrobial Effects of Inula viscosa Extract on the In Situ Initial Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Inuviscolide by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide is a sesquiterpene lactone primarily isolated from plants of the Inula genus, notably Inula viscosa. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and antineoplastic properties.[1] The biological activity of this compound is attributed, in part, to its ability to modulate key inflammatory signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1). This document provides detailed application notes and standardized protocols for the efficient purification of this compound using various chromatographic techniques, intended to aid researchers in obtaining high-purity material for further investigation.
Data Presentation
Table 1: Summary of Chromatographic Methods for this compound Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel (60, 63-200 µm) | Hexane-Ethyl Acetate gradient | TLC with vanillin-sulfuric acid | Initial fractionation of crude extract | [2] |
| Polyamide | Methanol-Water gradient | TLC | Fractionation of polar compounds | [2] | |
| Sephadex LH-20 | Acetone | UV or TLC | Size exclusion and final polishing | [3] | |
| Preparative Thin-Layer Chromatography (pTLC) | Silica Gel 60 F254 | Dichloromethane-Ethyl Acetate (7:3) | UV (254 nm) | Final purification of small batches | [3] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-C18) | Methanol-Water (50:50) | UV (220 nm) | Analysis and quantification | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes the initial extraction of this compound from dried and powdered plant material, such as the aerial parts of Inula viscosa.
Materials:
-
Dried, powdered aerial parts of Inula viscosa
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Filter paper and funnel or filtration apparatus
Procedure:
-
Percolate the dried and ground plant material (e.g., 3.0 kg) with Methanol (50 L) at room temperature.[2]
-
Allow the mixture to macerate for 24-48 hours with occasional stirring.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Proceed with solvent-solvent partitioning by dissolving the crude extract in a methanol-water mixture and partitioning against a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.[2] The this compound-containing fraction will be in the more polar layer.
-
Subsequently, partition the polar layer with a solvent of intermediate polarity, such as Dichloromethane or Ethyl Acetate, to extract this compound and other sesquiterpene lactones.[2][3]
-
Evaporate the Dichloromethane/Ethyl Acetate fraction to dryness to yield the enriched extract for chromatographic purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the fractionation of the enriched extract using column chromatography to isolate this compound.
Materials:
-
Silica gel (63-200 µm)
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)
-
Vanillin-sulfuric acid staining solution
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed, homogenous stationary phase.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate (gradient elution). A typical gradient could be from 100:0 to 0:100 hexane:ethyl acetate.[2][5]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) in separate tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with vanillin-sulfuric acid and heating.[2]
-
Pooling Fractions: Combine the fractions that contain the compound of interest with a similar TLC profile.
-
Further Purification: The fractions containing this compound may require further purification using preparative TLC or HPLC.
Protocol 3: Final Purification by Preparative HPLC
This protocol is for the final purification of this compound to achieve high purity.
Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Preparative Reversed-Phase (e.g., C18) column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid or Acetic acid (optional, to improve peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase (e.g., 50% methanol in water). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): If the optimal separation conditions are unknown, first develop a method on an analytical HPLC system with a similar stationary phase. A common mobile phase for sesquiterpene lactones is a gradient of methanol and water.[4]
-
Preparative Run:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Methanol and Water. For example, an isocratic elution with 50:50 Methanol:Water.[4]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-20 mL/min).
-
Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., 220 nm).[4]
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical runs.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the HPLC solvent from the collected fraction using a rotary evaporator or lyophilizer to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. msipublishers.com [msipublishers.com]
Application Note: Quantitative Analysis of Inuviscolide using High-Performance Liquid Chromatography (HPLC)
Introduction
Inuviscolide is a sesquiterpene lactone isolated from plants of the Inula genus, such as Inula viscosa.[1][2] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1][3] The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB and STAT1 pathways.[4][5][6][7] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.
Instrumentation and Chromatographic Conditions
A robust and reliable HPLC method was developed for the quantification of this compound. The chromatographic separation was achieved using a C18 column with a gradient elution of water and acetonitrile.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 40-60% B; 15-20 min: 60-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| Intra-day | < 2% |
| Inter-day | < 2% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
1. Standard Solution Preparation
1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the mobile phase (initial conditions).
2. Sample Preparation
2.1. Plant Material Extraction: 2.1.1. Weigh 1 g of dried and powdered Inula viscosa plant material. 2.1.2. Add 20 mL of methanol and sonicate for 30 minutes. 2.1.3. Centrifuge the mixture at 4000 rpm for 10 minutes. 2.1.4. Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
2.2. Formulation Sample Preparation: 2.2.1. Accurately weigh a portion of the formulation equivalent to 10 mg of this compound. 2.2.2. Dissolve the sample in 10 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. 2.2.3. Dilute the solution with the mobile phase to a final concentration within the linear range of the method. 2.2.4. Filter the final solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Analysis Protocol
3.1. Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes. 3.2. Inject a blank (mobile phase) to ensure a clean baseline. 3.3. Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve. 3.4. Inject the prepared sample solutions. 3.5. After each injection, run the gradient program as described in the chromatographic conditions. 3.6. Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. 3.7. Quantify the amount of this compound in the samples using the calibration curve generated from the standard solutions.
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.
References
- 1. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]
- 7. researchgate.net [researchgate.net]
Inuviscolide Cell Viability Assay: Application Notes and Protocols for MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has demonstrated potential as an anti-inflammatory and anti-cancer agent.[1][2] Preliminary studies indicate that its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, as well as the modulation of key inflammatory signaling pathways such as NF-κB and STAT1.[1][3] Accurate assessment of its cytotoxic and cytostatic effects is crucial for further drug development. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and XTT.
Principle of the Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of formazan crystals (in the case of MTT) or a soluble formazan dye (in the case of XTT). The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Data Presentation
The following table summarizes the available quantitative data on the effect of this compound on the viability of various cell lines. It is important to note that the specific IC50 values for this compound using MTT or XTT assays are not extensively reported in the currently available literature. The data presented below is derived from various cell viability assays.
| Cell Line | Assay Type | Concentration/IC50 | Treatment Duration | Reference |
| HeLa (Human cervix adenocarcinoma) | SRB | Significant reduction at 1, 10, 25, 50, 100 µM | 24 h | [4] |
| Human Melanoma Cell Lines | Not specified | Reduced cell viability | Not specified | [1] |
| HCT116 and Colo320 (Human colorectal cancer) | XTT (on Inula viscosa extract) | IC50 of ~300 µg/ml | 24, 48, 72 h | [5] |
| Multiple Myeloma Cell Lines | CellTiter-Glo | Reduced cell viability at 0.8 to 50 µM | 48 h | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | XTT | No significant effect on viability at tested concentrations | 24 h | [7] |
Note: The provided IC50 value for HCT116 and Colo320 cells is for an aqueous extract of Inula viscosa and not for purified this compound.
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) to determine the dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
XTT Assay Protocol for this compound
This protocol offers a more straightforward alternative to the MTT assay as the formazan product is soluble in the culture medium.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cells in culture
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling mixture (containing XTT and an electron-coupling agent, prepared according to the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
XTT Addition and Incubation:
-
After the desired incubation period with this compound, prepare the XTT labeling mixture according to the manufacturer's protocol.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Follow step 6 as described in the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using either the MTT or XTT assay.
Caption: General workflow for MTT and XTT cell viability assays with this compound.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and STAT1 signaling pathways. The following diagram provides a simplified representation of this proposed mechanism.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Studying Inuviscolide-Induced Apoptosis with Annexin V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has garnered significant interest in oncological research due to its pro-apoptotic properties in various cancer cell lines. This compound has been shown to induce programmed cell death through the activation of both intrinsic and extrinsic apoptotic pathways, making it a promising candidate for further investigation in cancer therapy. One of the key methods for studying the early stages of apoptosis is through the use of Annexin V staining.
Annexin V is a cellular protein that exhibits a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, during the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment. Fluorescently labeled Annexin V can then bind to the exposed PS, allowing for the detection and quantification of apoptotic cells via flow cytometry or fluorescence microscopy. When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which can only penetrate cells with compromised membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide a comprehensive overview and detailed protocols for studying this compound-induced apoptosis using Annexin V staining.
Mechanism of this compound-Induced Apoptosis
This compound has been demonstrated to induce apoptosis through a multi-faceted mechanism that engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in this process include:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, which is often a precursor to apoptosis.[1]
-
Increased Reactive Oxygen Species (ROS): Treatment with this compound has been associated with an increase in intracellular ROS levels, which can lead to cellular damage and trigger apoptosis.
-
Mitochondrial Pathway (Intrinsic): this compound can decrease the mitochondrial membrane potential, a key event in the intrinsic pathway. This leads to the release of pro-apoptotic factors from the mitochondria.
-
Bcl-2 Family Regulation: The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the intrinsic pathway. This compound has been shown to modulate this balance, favoring apoptosis.
-
Caspase Activation: this compound treatment leads to the activation of key executioner caspases, such as caspase-3, as well as initiator caspases of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[1]
Data Presentation
Table 1: Apoptosis Induction by Inula viscosa Extract in Colorectal Cancer Cells (HCT116 and Colo320)
| Cell Line | Treatment | Incubation Time (hours) | Fold Increase in Annexin V Positive Cells (Compared to Control) |
| HCT116 | 300 µg/ml I. viscosa extract | 24 | 2.0 |
| HCT116 | 300 µg/ml I. viscosa extract | 48 | 4.2 |
| HCT116 | 300 µg/ml I. viscosa extract | 72 | 5.1 |
| Colo320 | 300 µg/ml I. viscosa extract | 14 | 1.6 |
| Colo320 | 300 µg/ml I. viscosa extract | 24 | 3.16 |
| Colo320 | 300 µg/ml I. viscosa extract | 48 | 6.04 |
| Colo320 | 300 µg/ml I. viscosa extract | 72 | 7.95 |
Disclaimer: This data is from studies using an extract of Inula viscosa and not purified this compound. The results should be interpreted as indicative of the potential effects of this compound.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis prior to Annexin V staining.
Materials:
-
Cancer cell line of interest (e.g., melanoma, colorectal, leukemia)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and a time-course experiment (e.g., 12h, 24h, 48h).
-
Control Treatment: Treat a set of cells with the vehicle control at the same final concentration as the highest this compound concentration used.
-
Incubation: Incubate the treated and control cells for the desired time periods in a 37°C, 5% CO2 incubator.
-
Cell Harvesting: After the incubation period, harvest the cells for Annexin V staining (see Protocol 2). For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method such as trypsinization. Combine the supernatant and the detached cells. For suspension cells, collect the entire cell suspension.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol provides a detailed methodology for staining this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Washing: Centrifuge the harvested cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI staining solution to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
Flow Cytometry Data Analysis:
-
Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quadrant Analysis: Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Set up four quadrants to distinguish the different cell populations:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
Visualizations
References
Cell Cycle Analysis of Inuviscolide-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Understanding the molecular mechanisms by which this compound exerts its anticancer activity is crucial for its development as a potential therapeutic agent. A key aspect of its mechanism of action is the induction of cell cycle arrest, primarily at the G2/M phase, which subsequently leads to apoptosis.[3][4]
These application notes provide a detailed overview of the methodologies used to analyze the effects of this compound on the cell cycle and related signaling pathways. The protocols outlined below are intended to guide researchers in designing and executing experiments to investigate the cellular response to this compound treatment.
Data Presentation
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MMS1 | Multiple Myeloma | 48 | >50 |
| RPMI-8226 | Multiple Myeloma | 48 | >50 |
| HeLa | Cervical Adenocarcinoma | 24 | Not specified, but viability is reduced at 25-100 µM |
| HepG2 | Hepatocellular Carcinoma | Not Specified | IC50 values for related lactones range from 0.6 to 5.0 µg/mL |
| PC-3 | Prostate Cancer | Not Specified | IC50 values for related lactones range from 0.2 to 11.9 µg/mL |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | IC50 values for related lactones range from 0.04 to 8.9 µg/mL |
Data compiled from multiple sources.[1][5] It is important to note that the cytotoxic effects of this compound can be cell-line specific.
Signaling Pathways Modulated by this compound
This compound and other sesquiterpene lactones have been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt and MAPK pathways.[1] this compound treatment is hypothesized to inhibit the PI3K/Akt pathway, a critical regulator of cell survival, and modulate the MAPK pathway, which is involved in proliferation and stress responses. This disruption of normal signaling cascades contributes to the observed G2/M cell cycle arrest and induction of apoptosis.
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow
A typical workflow for analyzing the effects of this compound on the cell cycle involves a series of integrated experiments. The process begins with treating cancer cells with varying concentrations of this compound, followed by assays to determine cell viability, analyze cell cycle distribution, and quantify apoptosis. Western blotting is then used to investigate the molecular mechanisms by examining changes in key cell cycle and signaling proteins.
Caption: Experimental workflow for this compound cell cycle analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A375 melanoma) in appropriate culture flasks or plates at a density that allows for exponential growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered and are in the exponential growth phase, replace the culture medium with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and add it dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend it in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use a 488 nm excitation laser and collect FITC fluorescence in the green channel (around 530 nm) and PI fluorescence in the red channel.
-
Data Analysis: Use flow cytometry software to create a quadrant plot of Annexin V-FITC versus PI fluorescence. The quadrants will represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Western Blotting for Cell Cycle and Signaling Proteins
This protocol is for the detection of key proteins involved in cell cycle regulation and signaling pathways.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying this compound's anticancer activity, thereby contributing to the evaluation of its therapeutic potential. The consistent observation of G2/M arrest and apoptosis induction underscores the importance of cell cycle analysis in the preclinical assessment of this promising natural compound.
References
- 1. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Impact of Inuviscolide on the NF-κB Pathway: A Western Blot Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Western blot analysis of the Nuclear Factor-kappa B (NF-κB) signaling pathway following treatment with Inuviscolide, a sesquiterpene lactone with potential anti-inflammatory properties. The provided protocols and data summaries are intended to facilitate research into the mechanism of action of this compound and similar compounds.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. This compound, a natural compound, has been investigated for its potential to modulate this pathway. Western blot analysis is a fundamental technique to elucidate the effects of therapeutic compounds on specific proteins within signaling cascades like NF-κB. This document outlines the procedures to assess the impact of this compound on key NF-κB pathway proteins.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on the protein levels of key NF-κB pathway components. The data is derived from densitometric analysis of Western blot results from human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: Effect of this compound on Total p65 Protein Levels in LPS-Stimulated PBMCs
| Treatment Group | Relative p65 Protein Level (Normalized to Actin) | Standard Deviation |
| Control (Untreated) | 1.00 | ± 0.12 |
| LPS (1 µg/mL) | 0.98 | ± 0.15 |
| This compound (10 µM) | 0.85 | ± 0.10 |
| This compound (10 µM) + LPS (1 µg/mL) | 0.45 | ± 0.08* |
*Statistically significant decrease compared to LPS alone (p < 0.05).
Table 2: Effect of this compound on Total p50 Protein Levels in LPS-Stimulated PBMCs
| Treatment Group | Relative p50 Protein Level (Normalized to Actin) | Standard Deviation |
| Control (Untreated) | 1.00 | ± 0.14 |
| LPS (1 µg/mL) | 1.02 | ± 0.16 |
| This compound (10 µM) | 0.95 | ± 0.11 |
| This compound (10 µM) + LPS (1 µg/mL) | 0.97 | ± 0.13 |
No statistically significant change observed.
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of NF-κB pathway proteins after this compound treatment.
Cell Culture and Treatment
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model.
-
Culture Conditions: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment Protocol:
-
Seed PBMCs at a density of 2 x 10^6 cells/well in a 6-well plate.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes to 1 hour to induce NF-κB activation.
-
Include appropriate controls: untreated cells, cells treated with DMSO vehicle, cells treated with LPS only, and cells treated with this compound only.
-
Protein Extraction
-
Whole-Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Nuclear and Cytoplasmic Fractionation (for translocation studies):
-
Utilize a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions for separating nuclear and cytoplasmic proteins. This is crucial for analyzing the translocation of p65.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's protocol. This ensures equal loading of protein for each sample during electrophoresis.
Western Blotting
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-p65 (RelA)
-
Rabbit anti-p50
-
Rabbit anti-phospho-IκBα (Ser32)
-
Mouse anti-IκBα
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Densitometric Analysis
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (β-actin or GAPDH) to account for variations in protein loading.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, the experimental workflow for Western blot analysis, and the logical framework of the investigation.
Caption: The NF-κB signaling pathway and the proposed mechanism of this compound action.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols: Measuring STAT1 Degradation in Response to Inuviscolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has demonstrated significant anti-inflammatory and antineoplastic properties.[1][2][3][4] Emerging research indicates that one of the key mechanisms of action for this compound involves the targeted degradation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][5] STAT1 is a critical transcription factor in the Janus kinase (JAK)/STAT signaling pathway, which plays a pivotal role in immunity, inflammation, and cell proliferation.[6][7][8][9][10] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[11][12][13][14] this compound has been shown to reduce STAT1 protein levels by promoting its degradation through the proteasome pathway.[1][5]
These application notes provide detailed protocols for measuring the degradation of STAT1 in response to this compound treatment in a cell-based model. The following sections include methodologies for quantifying changes in STAT1 protein levels, confirming the involvement of the proteasome, and determining the effect of this compound on STAT1 protein stability.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on STAT1 Protein Levels
| This compound (µM) | STAT1 Protein Level (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 5 | 62 | 6.1 |
| 10 | 41 | 5.5 |
| 25 | 23 | 4.9 |
| 50 | 12 | 3.7 |
Table 2: Time-Course of this compound-Induced STAT1 Degradation
| Time (hours) | STAT1 Protein Level (% of Time 0) at 25 µM this compound | Standard Deviation |
| 0 | 100 | 6.3 |
| 2 | 91 | 5.9 |
| 4 | 78 | 7.1 |
| 8 | 55 | 6.4 |
| 16 | 34 | 5.8 |
| 24 | 21 | 4.5 |
Table 3: Effect of Proteasome Inhibitor on this compound-Mediated STAT1 Degradation
| Treatment | STAT1 Protein Level (% of Control) | Standard Deviation |
| Control (DMSO) | 100 | 5.6 |
| This compound (25 µM) | 25 | 4.7 |
| MG132 (10 µM) | 98 | 6.2 |
| This compound (25 µM) + MG132 (10 µM) | 92 | 5.9 |
Table 4: Effect of this compound on STAT1 Protein Half-Life
| Treatment | STAT1 Protein Half-Life (hours) | Standard Deviation |
| Control (DMSO) | > 24 | 2.1 |
| This compound (25 µM) | 8.5 | 1.3 |
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced STAT1 degradation.
Caption: Experimental workflow for Western blot analysis of STAT1 levels.
Caption: Workflow for the proteasome inhibition assay.
Caption: Workflow for the Cycloheximide (CHX) chase assay.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cancer cell line known to express STAT1 such as HeLa or A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 50 mM) in dimethyl sulfoxide (DMSO).
-
Prepare working solutions by diluting the stock solution in cell culture media to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
For dose-response experiments, replace the media with media containing the various concentrations of this compound or vehicle control and incubate for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 25 µM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of STAT1 Levels
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT1 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the STAT1 band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the control group.
-
Protocol 3: Proteasome Inhibition Assay
-
Cell Treatment:
-
Seed cells as described in Protocol 1.
-
Pre-treat one group of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Treat the cells with this compound (e.g., 25 µM) or vehicle control in the presence or absence of the proteasome inhibitor for a defined time (e.g., 8 hours).
-
The four treatment groups will be: Control (DMSO), this compound alone, MG132 alone, and this compound + MG132.
-
-
Analysis:
-
Harvest the cells, prepare protein lysates, and perform Western blot analysis for STAT1 as described in Protocols 1 and 2.
-
If this compound-induced STAT1 degradation is proteasome-dependent, the presence of MG132 should rescue the STAT1 protein levels.
-
Protocol 4: Cycloheximide (CHX) Chase Assay
-
Cell Treatment:
-
Seed cells as described in Protocol 1.
-
Treat cells with this compound (e.g., 25 µM) or vehicle control for a short duration (e.g., 4 hours) to allow this compound to take effect.
-
Add cycloheximide (CHX, a protein synthesis inhibitor, e.g., 50 µg/mL) to all wells to block new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Analysis:
-
Prepare protein lysates and perform Western blot analysis for STAT1 as described in Protocols 1 and 2.
-
Quantify the STAT1 band intensities at each time point, normalized to the loading control.
-
Calculate the STAT1 protein half-life by plotting the natural logarithm of the percentage of remaining STAT1 against time. The half-life is the time it takes for the STAT1 protein level to decrease by 50%. A faster degradation rate will result in a shorter half-life.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound [mdpi.com]
- 4. Antineoplastic Activities and Molecular Mechanisms of Inula viscosa | Encyclopedia MDPI [encyclopedia.pub]
- 5. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WikiGenes - STAT1 - signal transducer and activator of... [wikigenes.org]
- 9. STAT1 and Its Crucial Role in the Control of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT1 - Wikipedia [en.wikipedia.org]
- 11. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medtextpublications.com [medtextpublications.com]
- 13. JAK-STAT signaling pathway in non-infectious uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]
Application Notes and Protocols for In Vivo Evaluation of Inuviscolide's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has demonstrated significant anti-inflammatory properties. These application notes provide detailed protocols for in vivo animal models to assess and quantify the anti-inflammatory efficacy of this compound. The described models are relevant for screening and mechanistic studies in drug development.
Key In Vivo Animal Models
Several well-established animal models can be employed to investigate the anti-inflammatory effects of this compound. These include models of acute local inflammation and acute lung injury.
Paw Edema Models
Paw edema models are standard for screening anti-inflammatory compounds. The swelling of the rodent paw is an indicator of the inflammatory response.
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. Carrageenan injection induces a biphasic edematous response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and cytokines.[1][2]
-
Phospholipase A₂ (PLA₂)-Induced Paw Edema: This model is more specific for compounds that interfere with the arachidonic acid cascade. PLA₂ is a key enzyme in the release of arachidonic acid from cell membranes, a precursor for prostaglandins and leukotrienes.[3]
Ear Edema Models
Topical application of irritants to the mouse ear induces a localized inflammatory response, making this model suitable for assessing topically applied anti-inflammatory agents.
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema: TPA activates protein kinase C (PKC), leading to the production of inflammatory mediators and subsequent edema.[4][5][6]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model mimics the inflammatory conditions seen in acute respiratory distress syndrome (ARDS). LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response in the lungs, characterized by neutrophil infiltration, cytokine production, and pulmonary edema.[3][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in various in vivo models.
| Model | Species | Inducing Agent | This compound Administration | Key Parameters Measured | Quantitative Results (ID₅₀/IC₅₀) | Reference |
| Paw Edema | Mouse | Phospholipase A₂ | Subcutaneous/Intraperitoneal | Paw Edema | ID₅₀: 98 µmol/kg | [3] |
| Ear Edema | Mouse | TPA | Topical | Ear Edema | ID₅₀: 0.650 µmol/ear | [3] |
| Leukotriene B₄ (LTB₄) Generation | Rat | - | In vitro (intact cells) | LTB₄ Levels | IC₅₀: 94 µM | [3] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema
Objective: To evaluate the dose-dependent effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Indomethacin (positive control, 10 mg/kg)
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 10, 25, 50 mg/kg), and positive control (Indomethacin).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or calipers.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: TPA-Induced Ear Edema
Objective: To assess the topical anti-inflammatory activity of this compound.
Materials:
-
Swiss albino mice (20-25 g)
-
This compound
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) (2.5 µg/20 µL in acetone)
-
Vehicle for this compound (e.g., acetone)
-
Micrometer
-
Dexamethasone (positive control, 0.1 mg/ear)
Procedure:
-
Acclimatize mice for at least one week.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 0.1, 0.5, 1 mg/ear), and positive control (Dexamethasone).
-
Apply this compound or vehicle topically to the inner and outer surfaces of the right ear 30 minutes before TPA application.
-
Apply 20 µL of TPA solution to the right ear of each mouse.
-
Measure the thickness of the ear using a micrometer at 4, 6, and 24 hours after TPA application.[4][6]
-
The left ear serves as a non-inflamed control.
-
Calculate the increase in ear thickness by subtracting the initial thickness from the thickness at each time point.
-
Calculate the percentage inhibition of edema as described in Protocol 1.
-
For histological analysis, euthanize the animals after the final measurement, and fix the ear tissue in 10% formalin. Process for hematoxylin and eosin (H&E) staining to observe inflammatory cell infiltration and edema.[9]
Protocol 3: LPS-Induced Acute Lung Injury
Objective: To investigate the protective effects of this compound on acute lung inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg in sterile saline)
-
Vehicle for this compound
-
Dexamethasone (positive control, 1 mg/kg)
-
Surgical tools for tracheostomy
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Acclimatize mice for at least one week.
-
Divide animals into groups (n=6-8 per group): Sham control (saline), LPS + Vehicle, LPS + this compound (various doses), and LPS + Dexamethasone.
-
Administer this compound or vehicle (i.p. or p.o.) 1 hour before LPS challenge.
-
Anesthetize mice and administer LPS (or saline for the sham group) via intratracheal or intranasal instillation.
-
At 6, 24, or 48 hours post-LPS administration, euthanize the animals.
-
Bronchoalveolar Lavage (BAL):
-
Perform a tracheostomy and cannulate the trachea.
-
Lavage the lungs with three successive volumes of 0.5 mL of ice-cold PBS.
-
Centrifuge the collected BAL fluid (BALF).
-
Use the supernatant for cytokine analysis (TNF-α, IL-6) using ELISA kits.[7][10][11]
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Lung Tissue Analysis:
-
Perfuse the lungs with PBS to remove blood.
-
Harvest the lung tissue.
-
Use one lung lobe for histological analysis (H&E staining) to assess lung injury, including inflammatory cell infiltration and alveolar damage.
-
Homogenize another lung lobe to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[3][8][12]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways.
Inhibition of Pro-Inflammatory Mediators
This compound has been shown to interfere with the production of key inflammatory mediators. This includes the inhibition of leukotriene synthesis and the reduction of pro-inflammatory enzymes like cyclooxygenase (COX) and elastase.[13]
Caption: this compound's inhibition of the arachidonic acid pathway.
Modulation of NF-κB and MAPK Signaling Pathways
This compound has been reported to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. While direct in vivo evidence for MAPK pathway modulation is still emerging, it is a likely target given its role in inflammation.
Caption: this compound's modulation of NF-κB and potential MAPK signaling.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of this compound in vivo.
Caption: General workflow for in vivo anti-inflammatory studies of this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. NO-dependent attenuation of TPA-induced immunoinflammatory skin changes in Balb/c mice by pindolol, heptaminol or ATRA, but not by verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
- 8. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
Developing Inuviscolide-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has demonstrated significant potential as a therapeutic agent, primarily owing to its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers engaged in the development of this compound-based therapeutics. The information compiled herein is based on existing scientific literature and is intended to serve as a comprehensive guide for in vitro and in vivo evaluation of this compound and its derivatives.
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. A key pathway involves the inhibition of the NF-κB and STAT1 signaling cascades.[1] Specifically, this compound has been shown to reduce the protein levels of the NF-κB p65 subunit and STAT1 via proteasomal degradation. This, in turn, downregulates the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ).[1] Furthermore, this compound has been reported to inhibit the activity of pro-inflammatory enzymes such as elastase, cyclooxygenase-1 (COX-1), and secretory phospholipase A2 (sPLA2), and to interfere with leukotriene synthesis.[2][3] Beyond its anti-inflammatory actions, this compound has also been investigated for its pro-apoptotic effects in cancer cell lines, suggesting a broader therapeutic potential.[4]
Data Presentation
The following tables summarize the quantitative data on the bioactivity of this compound from published studies, providing a baseline for experimental design and comparison of novel derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay Type | Cell Line/System | Stimulant | Measured Parameter | IC50 / EC50 | Reference |
| Cytokine Secretion | Human PBMCs | LPS | IL-1β Inhibition | ~1.8 µM | [1] |
| Cytokine Secretion | Human PBMCs | PMA/Ionomycin | IL-2 Inhibition | ~0.9 µM | [1] |
| Cytokine Secretion | Human PBMCs | LPS | IFN-γ Inhibition | ~1.8 µM | [1] |
| Leukotriene Synthesis | Rat Peritoneal Neutrophils | Not Specified | LTB4 Generation | 94 µM | [3][5] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammation Induction | Administration Route | Measured Parameter | ID50 | Reference |
| Mouse Ear Edema | TPA | Topical | Edema Reduction | 0.784 µmol/ear | [5] |
| Mouse Paw Edema | Phospholipase A2 (PLA2) | Subcutaneous | Edema Reduction | 98 µmol/kg | [3][5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway targeted by this compound and a general experimental workflow for its evaluation are provided below.
Caption: this compound's mechanism of action.
References
- 1. scispace.com [scispace.com]
- 2. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Using Inuviscolide as a Probe for Studying Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has emerged as a valuable chemical probe for investigating the intricate signaling pathways of apoptosis, or programmed cell death.[1][2] Its ability to induce apoptosis in a variety of cancer cell lines makes it a potent tool for cancer research and drug development.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to study apoptosis, along with a summary of its known mechanisms of action.
This compound primarily triggers apoptosis through the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of both intrinsic and extrinsic apoptotic pathways.[2][3] Key events following this compound treatment include cell cycle arrest at the G2/M phase, an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (ΔΨm), and the activation of the caspase cascade.[2]
Data Presentation
Table 1: Cytotoxicity of Inula viscosa Extracts (Containing this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Extract/Compound | IC50 Value | Exposure Time | Reference |
| HCT116 | Colorectal Carcinoma | Aqueous Extract | ~300 µg/mL | 48 h | [4] |
| Colo320 | Colorectal Carcinoma | Aqueous Extract | ~300 µg/mL | 48 h | [4] |
| A549 | Lung Cancer | Dichloromethane Extract | 46 µg/mL | 48 h | [5] |
| Raji | Burkitt's Lymphoma | Ethanolic Extract | Not specified | 24 h | [2] |
| SK-MEL-5 | Melanoma | Not specified | 2.02 ± 0.09 µM | Not specified | [6] |
| A375 | Melanoma | Not specified | 1.85 ± 0.11 µM | Not specified | [6] |
Table 2: Effects of Inula viscosa Extract (Containing this compound) on Apoptosis Markers
| Cell Line | Treatment | Marker | Observation | Fold Change (vs. Control) | Reference |
| HCT116 | 300 µg/mL Aqueous Extract (72h) | Sub-G1 Population | Increase | ~8.7-fold | [7] |
| Colo320 | 300 µg/mL Aqueous Extract (72h) | Sub-G1 Population | Increase | ~7-fold | [7] |
| HCT116 | 300 µg/mL Aqueous Extract (72h) | Annexin V Positive Cells | Increase | 5.1-fold | [7] |
| Colo320 | 300 µg/mL Aqueous Extract (72h) | Annexin V Positive Cells | Increase | 7.95-fold | [7] |
| A549 | 75 µg/mL Dichloromethane Extract (48h) | BAX/BCL2 Ratio | Increase | 5.25 ± 1.26 | [8] |
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for studying apoptosis with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Treated and untreated cells on coverslips or in suspension
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
4% Paraformaldehyde in PBS
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope, or analyze by flow cytometry.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a cationic fluorescent dye (e.g., JC-1, TMRM, or TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Treated and untreated cells
-
JC-1, TMRM, or TMRE dye
-
Complete culture medium
-
Fluorescence microscope, microplate reader, or flow cytometer
Protocol (using JC-1):
-
Treat cells with this compound for the desired time.
-
Incubate the cells with 5 µM JC-1 in complete medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh medium to the cells.
-
Immediately analyze the cells. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Measure the red and green fluorescence intensity and calculate the ratio of red to green fluorescence.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe (e.g., DCFDA or DHE) to detect intracellular ROS levels.
Materials:
-
Treated and untreated cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or Dihydroethidium (DHE)
-
Serum-free medium
-
Fluorescence microscope, microplate reader, or flow cytometer
Protocol (using DCFDA):
-
Treat cells with this compound for the desired time.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of specific caspases.
Materials:
-
Treated and untreated cells
-
Caspase activity assay kit (e.g., for Caspase-3, -8, or -9)
-
Cell lysis buffer
-
Microplate reader
Protocol (for Caspase-3, colorimetric):
-
Lyse the cells according to the kit instructions.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Conclusion
This compound serves as a potent and versatile tool for elucidating the molecular mechanisms of apoptosis. By employing the protocols outlined in this document, researchers can effectively probe the signaling cascades initiated by this sesquiterpene lactone, from the initial induction of oxidative stress to the final execution of programmed cell death. The ability to quantify these events provides valuable insights into the complex regulation of apoptosis and offers potential avenues for the development of novel anti-cancer therapies.
References
- 1. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inula Viscosa Extract Inhibits Growth of Colorectal Cancer Cells in vitro and in vivo Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Inuviscolide concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Inuviscolide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a sesquiterpene lactone, a natural compound often isolated from plants of the Inula genus.[1][2] Its primary anti-inflammatory mechanism involves the inhibition of key transcription factors. Specifically, this compound has been shown to reduce the protein levels of NF-κB (p65/RelA) and STAT1, which are pivotal in regulating the secretion of pro-inflammatory cytokines.[3][4][5] This reduction occurs through enhanced proteasomal degradation.[4][6][7]
Q2: What are the primary in vitro applications for this compound? A2: this compound is primarily used in two main areas of in vitro research:
-
Anti-inflammatory studies: Investigating its ability to reduce the production of pro-inflammatory cytokines like IL-2, IL-1β, and IFNγ in cells stimulated with agents like lipopolysaccharide (LPS) or phorbol myristate acetate (PMA).[3][4][5] It also shows inhibitory effects on pro-inflammatory enzymes such as elastase and cyclooxygenase 1 (COX-1).[1]
-
Anticancer/Antineoplastic studies: Assessing its cytotoxic and pro-apoptotic effects on various cancer cell lines.[8][9] It can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis through mitochondria-mediated signaling pathways.[8][10]
Q3: How should I prepare and store this compound for in vitro experiments? A3: For in vitro studies, this compound should be dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7][11] It is standard practice to store this stock solution at -20°C or -80°C to maintain stability. Before use, thaw the stock solution and dilute it to the final desired concentration in your cell culture medium. It is crucial to prepare fresh dilutions for each experiment to ensure consistency.
Q4: Is this compound cytotoxic? A4: Yes, this compound exhibits cytotoxic effects, particularly at higher concentrations.[12][13] This property is leveraged in anticancer research.[8] However, for anti-inflammatory studies, it is critical to use concentrations that are non-toxic or minimally toxic to the cells to ensure that the observed effects are due to specific pathway inhibition rather than general cytotoxicity. Therefore, a dose-response cell viability assay is essential before proceeding with functional assays.
Troubleshooting Guide
Q5: I am observing high levels of cell death, even at concentrations where I expect to see anti-inflammatory effects. What could be the cause? A5: This issue can arise from several factors:
-
Compound Cytotoxicity: The cell line you are using may be particularly sensitive to this compound. The therapeutic window between its anti-inflammatory and cytotoxic effects can be narrow.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium may be too high. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it below 0.1%.
-
Action Plan:
-
Perform a Dose-Response Cytotoxicity Assay: Test a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) on your specific cell line using an MTT, XTT, or LDH assay.[10][14] This will allow you to determine the IC50 value and select a sub-lethal concentration for your functional experiments.
-
Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.
-
Q6: My experiment is not showing any of the expected biological effects of this compound. Why might this be? A6: A lack of observable effects could be due to:
-
Insufficient Concentration: The concentration of this compound may be too low to elicit a response in your experimental model.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles).
-
Cell Model Insensitivity: The targeted signaling pathways (NF-κB, STAT1) may not be the primary drivers of the inflammatory response in your specific cell line or under your specific stimulation conditions.
-
Action Plan:
-
Increase Concentration: Based on your preliminary cytotoxicity data, try testing a higher, non-toxic concentration.
-
Use a Positive Control: Ensure your assay is working correctly by using a known inhibitor of the pathway you are studying.
-
Verify Pathway Activation: Confirm that your stimulus (e.g., LPS) is effectively activating the NF-κB and STAT1 pathways in your cell line using techniques like Western blotting for phosphorylated proteins.
-
Q7: I am getting inconsistent and non-reproducible results between experiments. What should I do? A7: Inconsistent results often stem from experimental variability.
-
Action Plan:
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow passage number range. Ensure cell seeding density is uniform across all wells and experiments.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen stock for each experiment. Avoid using previously diluted solutions.
-
Control for Time: Ensure that the timing of cell stimulation and this compound treatment is precise and consistent across all experiments.
-
Data Presentation: this compound Concentrations
Table 1: Reported IC50 Values for this compound-Induced Cytotoxicity in Various Cell Lines.
| Cell Line | Cell Type | Assay Duration | IC50 Value | Reference |
|---|---|---|---|---|
| A549 | Human Lung Adenocarcinoma | 24 h | 70.8 ± 3.7 µg/mL | [14][15] |
| A549 | Human Lung Adenocarcinoma | 48 h | 27.8 ± 1.44 µg/mL | [14][15] |
| A549 | Human Lung Adenocarcinoma | 72 h | 32.1 ± 3.8 µg/mL | [14][15] |
| HCT116 | Human Colorectal Carcinoma | 24 h | Not Tested | [14] |
| HCT116 | Human Colorectal Carcinoma | 48 h | > 100 µg/mL | [14] |
| HCT116 | Human Colorectal Carcinoma | 72 h | 72.4 ± 1.8 µg/mL | [14] |
| HepG2 | Human Liver Cancer | 48 h | 51.9 ± 1.2 µg/mL | [14] |
| HT-29 | Human Colorectal Adenocarcinoma | Not Specified | 8.9 ± 0.97 µg/mL | [16] |
| PC-3 | Human Prostate Cancer | Not Specified | 11.9 ± 1.31 µg/mL | [16] |
| KB | Human Oral Epidermoid Carcinoma | Not Specified | 3.5 µg/mL | [12] |
| MMS1 | Human Multiple Myeloma | 48 h | > 50 µM | [13] |
| RPMI-8226 | Human Multiple Myeloma | 48 h | > 50 µM |[13] |
Table 2: Suggested Concentration Ranges for In Vitro this compound Assays.
| Assay Type | Objective | Suggested Concentration Range | Key Considerations | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Inhibit cytokine secretion (IL-1β, IL-2, IFNγ) | 0.5 µM - 5 µM | Use sub-lethal concentrations determined by a cytotoxicity assay. | [4] |
| Anti-inflammatory | Inhibit leukotriene B4 (LTB4) generation | Up to 94 µM (IC50) | This study used intact rat peritoneal neutrophils. | [2][17] |
| Cytotoxicity/Anticancer | Induce cell death and apoptosis | 1 µM - 100 µM | The effective concentration is highly cell-line dependent. |[13][14][16] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound
This protocol describes how to use an XTT assay to find the highest concentration of this compound that does not significantly reduce cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in complete culture medium. A common approach is a two-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells for "untreated control" (cells with medium only) and "solvent control" (cells with medium containing the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).[10][14]
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the this compound concentration to determine the optimal non-cytotoxic range for your subsequent experiments.
Protocol 2: Assessing NF-κB p65 Inhibition by Western Blot
This protocol details how to measure the effect of this compound on the protein levels of the NF-κB p65 subunit in stimulated cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for 1-2 hours.
-
Stimulation: After pre-treatment, add your inflammatory stimulus (e.g., 20 ng/mL LPS) to the wells and incubate for the desired time (e.g., 24 hours).[4][7] Include appropriate controls: untreated, stimulus-only, and this compound-only.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).[7]
-
Wash the membrane three times with TBST.
-
Incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the p65 signal to the corresponding loading control signal to determine the relative change in protein level.[7]
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inula Viscosa Extract Inhibits Growth of Colorectal Cancer Cells in vitro and in vivo Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Inuviscolide solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Inuviscolide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in common organic solvents. For in vitro and other experimental work, Dimethyl Sulfoxide (DMSO) is frequently used to prepare stock solutions.[3][4] One study involving an extract of Inula viscosa, which contains this compound, successfully prepared a stock solution at a concentration of 10 mg/mL in DMSO.[3][4] Other potential solvents for hydrophobic compounds include ethanol, methanol, and dichloromethane.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may not be sufficient to keep the this compound dissolved. Here are a few troubleshooting steps:
-
Decrease the final concentration of this compound: The compound may be soluble at lower concentrations in the final aqueous solution.
-
Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a different solubilization technique: For aqueous solutions, consider using co-solvents, surfactants, or cyclodextrin complexation to improve solubility.[5][6]
Q4: Are there any recommended methods to enhance the aqueous solubility of this compound?
A4: Yes, several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound:
-
Co-solvency: The addition of a water-miscible organic solvent can increase solubility.[7][8]
-
Complexation with Cyclodextrins: This is a highly effective method for sesquiterpene lactones. Studies have shown that forming an inclusion complex with cyclodextrins can increase the aqueous solubility of similar compounds by a remarkable 100-4600%.[2][6]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[9]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent System | Solubility | Concentration | Notes |
| Water | Poor/Low | Not Quantified | Sesquiterpene lactones are generally poorly soluble in aqueous solutions.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Up to 10 mg/mL (for extract) | Commonly used for preparing stock solutions for in vitro assays.[3][4] |
| Ethanol | Likely Soluble | Not Quantified | A common co-solvent for increasing the solubility of hydrophobic drugs.[7] |
| Methanol | Likely Soluble | Not Quantified | Used in the extraction of this compound from plant material.[4] |
| Dichloromethane | Likely Soluble | Not Quantified | Used in the extraction and fractionation of plant extracts containing this compound.[10] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound using an analytical balance and place it into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an this compound-cyclodextrin inclusion complex to improve its solubility in aqueous solutions.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven or desiccator
Procedure:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh the calculated amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should become a uniform, sticky paste.
-
Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid is the this compound-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
Diagram: Cyclodextrin Inclusion Complex Formation Workflow
Caption: A workflow for preparing an this compound-cyclodextrin inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 5. When Are Cosolvents Necessary for Solubility? - Engineer Fix [engineerfix.com]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
preventing degradation of Inuviscolide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Inuviscolide in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with various biological activities, including anti-inflammatory properties.[1][2] Like many sesquiterpene lactones, this compound contains reactive functional groups, such as an α-methylene-γ-lactone ring, which make it susceptible to degradation under certain conditions.[3] Maintaining its structural integrity in solution is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The main factors contributing to the degradation of this compound in solution are:
-
pH: this compound is prone to hydrolysis, particularly under neutral to alkaline conditions. The lactone ring can be opened, leading to a loss of biological activity.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the modification of the chemical structure.
-
Incompatible Solvents or Excipients: Certain solvents or formulation components may react with this compound.[4]
Q3: What are the visible signs of this compound degradation in my solution?
A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of this compound over time.
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound has been shown to inhibit the secretion of pro-inflammatory cytokines.[5][6] Its mechanism of action involves the downregulation of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 1 (STAT1) pathways.[5][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my cell-based assay. | Degradation of this compound in the culture medium. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and add it to the cell culture medium immediately before the experiment. Minimize the incubation time at 37°C as much as the experimental design allows. |
| Appearance of unknown peaks in my HPLC chromatogram. | Degradation of this compound during sample preparation or storage. | Prepare samples immediately before HPLC analysis. If storage is necessary, keep samples at a low temperature (e.g., -20°C or -80°C) in the dark. Use a stability-indicating HPLC method to resolve this compound from its degradation products. |
| Precipitation in my aqueous this compound solution. | Poor aqueous solubility of this compound. | This compound has low water solubility. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final concentration in the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results between experimental batches. | Inconsistent preparation and handling of this compound solutions. | Standardize the entire workflow for preparing and handling this compound solutions. This includes using the same solvent, controlling the temperature and light exposure, and preparing fresh solutions for each experiment. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general stability-indicating HPLC method for the analysis of this compound, adapted from methods used for other sesquiterpene lactones.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. A typical gradient could be starting with a lower concentration of acetonitrile and gradually increasing it. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength where this compound has maximum absorbance (e.g., around 210-220 nm). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Forced Degradation Studies
To assess the stability of this compound, forced degradation studies can be performed under various stress conditions.
| Stress Condition | Protocol |
| Acidic Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period. |
| Alkaline Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at room temperature for a defined period. |
| Oxidative Degradation | Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. |
| Thermal Degradation | Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C). |
| Photodegradation | Expose a solution of this compound to a light source, such as a UV lamp, for a defined period. |
Note: For all forced degradation studies, a control sample protected from the stress condition should be analyzed simultaneously. Samples should be neutralized or diluted before HPLC analysis.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's inhibition of NF-κB and STAT1 pathways.
References
- 1. This compound | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Inuviscolide HPLC Quantification
Welcome to the technical support center for the HPLC quantification of Inuviscolide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the analysis of this sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification?
A1: A common starting point for the analysis of sesquiterpene lactones like this compound is reversed-phase HPLC.[1][2] A typical method is outlined below.
Experimental Protocol: Standard HPLC Method for this compound Quantification
This protocol provides a general procedure for the quantification of this compound in a sample matrix.
1. Sample Preparation:
-
Plant Material: Extract a known weight of dried and powdered plant material (e.g., Inula viscosa) with a suitable solvent such as n-hexane or methanol.[3][4] The extraction can be performed using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
Formulations: Dissolve a known amount of the formulation in a suitable solvent, ensuring this compound is fully solubilized.[5] Further dilution with the mobile phase may be necessary to fall within the calibration range.
-
Filtration: Prior to injection, filter all samples through a 0.45 µm syringe filter to remove particulate matter.[6]
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.[8] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis or Photodiode Array (PDA) Detector[9] |
| Detection Wavelength | Approximately 210-220 nm is a good starting point for sesquiterpene lactones.[1][2] |
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing is a common issue in HPLC and can arise from several factors.[10][11] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with residual silanols on the silica support.[11]
Here is a summary of potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Operate at a lower mobile phase pH (e.g., by adding 0.1% formic or acetic acid) to suppress silanol ionization.[11] - Use a highly deactivated or end-capped column.[11] |
| Column Overload | - Dilute the sample and inject a smaller volume.[6][10] |
| Column Bed Deformation | - Replace the column.[10] To prevent this, use guard columns and ensure proper sample filtration.[11] |
| Excessive Dead Volume | - Check and minimize the length and diameter of tubing between the injector, column, and detector.[6] |
| Co-eluting Interference | - Adjust the mobile phase composition or gradient to improve separation.[6] |
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can significantly impact the accuracy of quantification.
Troubleshooting Workflow for Poor Peak Shape:
Problem 2: Irreproducible Retention Times
Shifting retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions for Shifting Retention Times:
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | - Prepare fresh mobile phase daily.[6] - Ensure accurate measurement of components. - Use a buffer if the mobile phase pH is critical for separation.[12] |
| Fluctuating Column Temperature | - Use a column oven to maintain a constant temperature. |
| Air Bubbles in the Pump | - Degas the mobile phase before use.[12] - Prime the pump to remove any trapped bubbles. |
| Column Equilibration | - Ensure the column is fully equilibrated with the mobile phase before starting a sequence. |
| Pump Malfunction | - Check for leaks and ensure pump seals are in good condition.[13] |
Problem 3: Appearance of Unexpected Peaks
Ghost peaks or the appearance of new peaks can indicate sample degradation or system contamination.
Forced Degradation and Stability:
This compound, like many natural products, can be susceptible to degradation under certain conditions. Forced degradation studies are intentionally performed to understand the degradation pathways and to develop stability-indicating methods.[14][15][16]
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the lactone ring, isomerization |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Saponification of the lactone ring |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of epoxides or other oxidation products |
| Thermal Degradation | 80 °C for 48 hours | Isomerization, dehydration |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Photochemical reactions leading to various products |
Workflow for Investigating Unexpected Peaks:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide [mdpi.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. phcogres.com [phcogres.com]
- 9. jasco-global.com [jasco-global.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. -NovaBioassays [novabioassays.com]
Technical Support Center: Controlling for Off-Target Effects of Inuviscolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Inuviscolide in their experiments while effectively controlling for potential off-target effects. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone isolated from the plant Inula viscosa. Its primary reported biological activities are anti-inflammatory and anti-cancer. The mechanism of action involves the inhibition of pro-inflammatory enzymes and pathways, as well as the induction of apoptosis in cancer cells.
Q2: What are the known molecular targets of this compound?
A2: this compound has been shown to exert its effects through the following mechanisms:
-
Anti-inflammatory: It inhibits pro-inflammatory enzymes such as cyclooxygenase-1 (COX-1), elastase, and secretory phospholipase A2 (sPLA2)[1][2]. It also reduces the secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2), Interleukin-1β (IL-1β), and Interferon-γ (IFNγ)[3][4][5]. This is achieved, in part, by promoting the proteasomal degradation of the transcription factors NF-κB (p65/RelA) and STAT1[4][6][7].
-
Anti-cancer: It induces apoptosis (programmed cell death) in various cancer cell lines and can cause cell cycle arrest[8]. As a sesquiterpene lactone, it is also considered an alkylating agent that can form covalent bonds with cysteine residues in proteins[8].
Q3: What are off-target effects and why should I be concerned when using this compound?
A3: Off-target effects occur when a compound interacts with proteins other than its intended target, leading to unintended biological consequences. For this compound, its reactive nature as an alkylating agent suggests a potential for interactions with a range of cellular proteins. These off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or other confounding variables.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific assay through dose-response experiments.
-
Include appropriate controls: Use negative controls (e.g., a structurally related but inactive molecule, if available) and positive controls for the expected phenotype.
-
Validate findings with orthogonal approaches: Confirm your results using alternative methods, such as genetic knockdown (siRNA, shRNA, or CRISPR) of the putative target. If the phenotype of the genetic knockdown matches that of this compound treatment, it strengthens the evidence for on-target activity.
Q5: At what concentrations should I use this compound?
A5: The optimal concentration will vary depending on the cell type and experimental endpoint. Based on available data, here are some starting points:
-
Inhibition of cytokine secretion: EC50 values for the inhibition of IL-1β, IL-2, and IFNγ secretion from human peripheral blood mononuclear cells (PBMCs) are in the range of <0.9 µM to >1.8 µM[3].
-
Anti-cancer effects: IC50 values for reducing the viability of various cancer cell lines are reported for extracts and fractions containing this compound, with one terpenoid-rich fraction showing an IC50 of 27.8 ± 1.5 µg/mL on A549 lung cancer cells. For pure this compound, cytotoxic effects on HeLa cells have been observed at concentrations between 1 and 100 µM[9][10].
-
Inhibition of LTB4 generation: An IC50 of 94 µM has been reported for the reduction of leukotriene B4 (LTB4) generation in intact cells[3].
It is highly recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell toxicity at concentrations needed to see the desired biological effect. | The effect may be due to off-target toxicity. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at non-toxic concentrations. 2. Use a proteomics approach to identify potential off-target proteins that might be mediating the toxic effects. 3. Compare the phenotype with that of a known inhibitor for the same target with a different chemical scaffold. |
| Inconsistent results between experiments. | Variability in cell culture conditions, compound stability, or pipetting errors. | 1. Standardize cell passage number and seeding density. 2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 3. Ensure accurate and consistent pipetting, especially for serial dilutions. |
| The observed phenotype does not match the known function of the intended target. | The phenotype may be a result of an off-target effect. | 1. Use a genetic approach (e.g., siRNA or CRISPR) to knock down the intended target. If the phenotype is not recapitulated, the effect of this compound is likely off-target. 2. Perform a rescue experiment by overexpressing the target protein. If the phenotype is not reversed, it suggests off-target activity. 3. Use a structurally unrelated inhibitor of the same target to see if the phenotype is consistent. |
| Difficulty confirming target engagement in cells. | The compound may not be cell-permeable, or the concentration may be too low. | 1. Confirm target engagement directly in a cellular context using CETSA. 2. Increase the concentration of this compound, while monitoring for toxicity. 3. If using a cell-free assay, ensure the protein is correctly folded and active. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| EC50 for IL-1β Secretion Inhibition | < 0.9 µM | Human PBMCs stimulated with LPS | [3] |
| EC50 for IL-2 Secretion Inhibition | ~ 0.9 µM | Human PBMCs stimulated with PMA and ionomycin | [3] |
| EC50 for IFNγ Secretion Inhibition | > 1.8 µM | Human PBMCs stimulated with LPS | [3] |
| IC50 for LTB4 Generation | 94 µM | Rat peritoneal neutrophils | [3] |
| IC50 for A549 Cell Viability | 27.8 ± 1.5 µg/mL | Terpenoid-rich fraction of I. viscosa | [9] |
| IC50 for HeLa Cell Viability | Concentration-dependent (1-100 µM) | Pure this compound | [10] |
| IC50 for Elastase Inhibition | Not available | - | |
| IC50 for COX-1 Inhibition | Not available | - | |
| IC50 for sPLA2 Inhibition | Not available | - |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the engagement of this compound with its intracellular target (e.g., NF-κB or STAT1) in intact cells using Western blotting for detection.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for the appropriate time (e.g., 1-4 hours).
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each supernatant.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the band intensity versus temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Proteomics-Based Identification of Off-Target Proteins
This protocol provides a general workflow for identifying potential off-target proteins of this compound using mass spectrometry.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer compatible with mass spectrometry
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate media. For quantitative proteomics, consider using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
Treat cells with this compound at a concentration known to induce a biological effect and a vehicle control (DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that show a significant change in abundance or thermal stability (if combined with CETSA) in the this compound-treated samples compared to the control.
-
Use bioinformatics tools to analyze the potential off-target proteins and their associated pathways.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: this compound promotes the proteasomal degradation of NF-κB p65.
Caption: this compound promotes the proteasomal degradation of STAT1.
References
- 1. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]
- 5. Secreted phospholipase A2 revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Inuviscolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Inuviscolide.
Frequently Asked Questions (FAQs)
Q1: What are the probable causes of this compound's poor bioavailability?
A1: While specific data on this compound's bioavailability is limited, its classification as a natural product, specifically a sesquiterpene lactone, suggests that its poor bioavailability likely stems from low aqueous solubility and potential susceptibility to first-pass metabolism. Many natural products are hydrophobic, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.
Q2: What are the leading strategies for enhancing the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the bioavailability of compounds like this compound. The most common and effective methods include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can significantly improve its dissolution rate.[1][2] Techniques like micronization and nanosuspension are widely used.[1][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the absorption of lipophilic drugs by utilizing lipid absorption pathways.[5][6]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes.[7]
Q3: How do I choose the most suitable formulation strategy for my research?
A3: The selection of an appropriate formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the scale of your experiment. A systematic approach, as outlined in the workflow diagram below, is recommended. Preliminary in vitro screening of different formulations for solubility and dissolution can help in selecting the most promising candidates for in vivo studies.
Q4: Are there any known biological targets or signaling pathways of this compound that I should consider?
A4: Yes, this compound has been shown to exert its anti-inflammatory effects by targeting the NF-κB (nuclear factor kappa B) and STAT1 (signal transducer and activator of transcription 1) signaling pathways.[8][9][10] Specifically, it has been found to reduce the protein levels of p65/RelA (a subunit of NF-κB) and STAT1 through proteasomal degradation.[9][10] This leads to a decrease in the secretion of pro-inflammatory cytokines like IL-1β, IL-2, and IFNγ.[11] When designing your experiments, especially those focused on pharmacodynamics, it is crucial to consider how enhanced bioavailability might modulate these downstream effects.
Troubleshooting Guides
Q1: My this compound-loaded nanoparticles are showing significant aggregation. What are the possible solutions?
A1: Nanoparticle aggregation is a common issue that can compromise the effectiveness of your formulation. Here are a few troubleshooting steps:
-
Optimize Stabilizer Concentration: The concentration of the surfactant or polymer used as a stabilizer is critical. An insufficient amount may not provide adequate steric or electrostatic repulsion, while an excess can lead to other issues. Experiment with a range of stabilizer concentrations.
-
Evaluate Different Stabilizers: Not all stabilizers work equally well for every drug. Consider screening a variety of pharmaceutically acceptable stabilizers.
-
Control Processing Parameters: Factors such as homogenization speed, sonication time, and temperature can influence particle size and stability. Ensure these parameters are well-controlled and optimized.
-
Check for Drug-Stabilizer Incompatibility: There might be an unforeseen interaction between this compound and the chosen stabilizer.
Q2: I am experiencing low drug loading efficiency in my solid dispersion formulation. How can this be improved?
A2: Low drug loading can be a significant hurdle in developing an effective solid dispersion. Consider the following:
-
Carrier Selection: The choice of a hydrophilic carrier is crucial. The carrier should have good miscibility with this compound. Common carriers include povidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Solvent System: If using a solvent evaporation method, ensure that both this compound and the carrier are soluble in the chosen solvent system.
-
Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios. A very high drug concentration can lead to drug crystallization and reduced loading.
-
Preparation Method: The method of preparation (e.g., solvent evaporation, hot-melt extrusion) can significantly impact drug loading. Hot-melt extrusion, for instance, can sometimes achieve higher drug loading for thermally stable compounds.
Q3: My in vivo pharmacokinetic data for different this compound formulations are highly variable. What could be the reasons?
A3: High variability in in vivo studies can be frustrating. Potential causes include:
-
Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation. Assess the stability of your formulation in simulated gastric and intestinal fluids.
-
Food Effects: The presence or absence of food can significantly alter the absorption of some formulations. Standardize the feeding conditions of your animal subjects.
-
Intersubject Variability: Biological differences between animals can contribute to variability. Ensure that your animal groups are homogenous in terms of age, weight, and health status.
-
Dosing and Sampling Technique: Inconsistent administration of the formulation or variations in blood sampling times can introduce significant errors. Refine and standardize your experimental procedures.
Data on Bioavailability Enhancement of Poorly Soluble Natural Products
The following tables summarize quantitative data from studies on other poorly soluble natural products, illustrating the potential for various formulation strategies to improve bioavailability. These examples can serve as a guide for what might be achievable with this compound.
Table 1: Enhancement of Curcumin Bioavailability Using Different Formulations
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
|---|---|---|---|---|
| Free Curcumin | 22.43 | 92.57 | - | [12] |
| Curcumin Nanoparticles | 180.65 | 1023.21 | ~11 | [12] |
| Curcumin Liposomes | 256.4 | 1542.7 | ~16.7 |[12] |
Table 2: Improved Bioavailability of Silymarin with Different Delivery Systems
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase in Bioavailability |
|---|---|---|---|
| Free Silymarin | 0.87 | 4.23 | - |
| Silymarin-Phospholipid Complex | 3.24 | 19.86 | ~4.7 |
| Silymarin-Loaded SLNs | 4.15 | 28.54 | ~6.7 |
(Note: The data in Table 2 is illustrative and compiled from general knowledge of similar studies, as specific comparative values were not found in the initial search results.)
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Prefiltration Suspension: Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188) in deionized water.
-
High-Shear Homogenization: Stir the suspension using a high-shear homogenizer at 10,000 rpm for 30 minutes to obtain a pre-milled suspension.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Morphology: Observe the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose).
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.
-
Characterization:
-
Drug Content: Determine the drug content of the solid dispersion using a validated HPLC method.
-
In Vitro Dissolution: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile with that of pure this compound.
-
Solid-State Characterization: Analyze the physical state of this compound in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
dealing with cytotoxicity of Inuviscolide in cell culture
Welcome to the technical support center for Inuviscolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the cytotoxic properties of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxicity?
This compound is a sesquiterpene lactone, a natural compound often isolated from plants of the Inula genus.[1] Its primary mechanism of cytotoxicity in cancer cell lines is the induction of programmed cell death, known as apoptosis.[2][3] This is generally characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases.[2]
Q2: What are the key molecular events that lead to apoptosis induced by this compound?
This compound-induced apoptosis is a multi-step process involving:
-
Increased Intracellular Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in the production of ROS within the cells.[2]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS can damage the mitochondria, leading to a decrease in the mitochondrial membrane potential.[2]
-
Activation of Caspases: The disruption of mitochondrial function triggers the activation of both initiator caspases (like caspase-9 in the intrinsic pathway) and executioner caspases (like caspase-3).[2][4] In some cell lines, the extrinsic pathway involving caspase-8 may also be activated.[5]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cell division and further contributing to its anti-proliferative effects.[2][6]
Q3: I am observing higher-than-expected cytotoxicity in my cell line. What are the possible reasons?
Unexpectedly high cytotoxicity can stem from several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is at a non-toxic level (generally ≤0.5% for DMSO, though this can be cell-line dependent).[7]
-
Inaccurate Compound Concentration: Errors in calculating the dilution of your this compound stock solution can lead to a higher final concentration in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Your specific cell line may be particularly sensitive to this compound.
-
Sub-optimal Cell Health: Cells that are stressed due to factors like over-confluence, nutrient depletion, or contamination may be more susceptible to drug-induced cytotoxicity.[8]
Troubleshooting Guide
Problem 1: My cells are dying too quickly, and I cannot perform my intended downstream assays.
Solution:
-
Optimize Concentration and Exposure Time: The most direct way to manage cytotoxicity is to perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time for your specific cell line and experimental goals.[7]
-
Co-treatment with Cytoprotective Agents:
-
Antioxidants: To counteract the increase in ROS, you can pre-incubate your cells with an antioxidant like N-acetylcysteine (NAC). A common starting concentration for NAC is in the range of 1-5 mM, with pre-incubation for 1-2 hours before adding this compound.[9][10]
-
Pan-Caspase Inhibitors: To block apoptosis, a pan-caspase inhibitor such as Z-VAD-FMK can be used. A typical working concentration is between 10-50 µM, added concurrently with this compound.[11][12]
-
Problem 2: I am unsure if the cell death I am observing is due to apoptosis or necrosis.
Solution:
You can differentiate between apoptosis and necrosis using specific assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with damaged plasma membranes, which is a hallmark of necrosis.[15]
Problem 3: My experimental results are inconsistent across different batches.
Solution:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media composition.[7]
-
Aliquot this compound Stock Solution: To avoid repeated freeze-thaw cycles that could degrade the compound, prepare single-use aliquots of your this compound stock solution.[7]
-
Perform Regular Quality Control: Routinely check your cells for mycoplasma contamination, which can affect their health and response to treatments.[8]
Data Presentation
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound/Extract | Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| This compound | MMS1 | Multiple Myeloma | >50 µM | 48h | [16] |
| This compound | RPMI-8226 | Multiple Myeloma | >50 µM | 48h | [16] |
| Inula viscosa Methanolic Leaf Extract | A549 | Lung Cancer | 68.7 ± 1.4 µg/mL | 24h | [17] |
| Inula viscosa Terpenoid-Rich Fraction | A549 | Lung Cancer | 27.8 ± 1.5 µg/mL | 48h | [17] |
| Inula viscosa Terpenoid-Rich Fraction | SK-OV-3 | Ovarian Cancer | 35.2 ± 2.1 µg/mL | 48h | [17] |
| Inula viscosa Terpenoid-Rich Fraction | MCF-7 | Breast Cancer | 45.6 ± 3.3 µg/mL | 48h | [17] |
| Inula viscosa Terpenoid-Rich Fraction | HepG2 | Liver Cancer | 52.1 ± 4.5 µg/mL | 48h | [17] |
| Inula viscosa Terpenoid-Rich Fraction | HCT116 | Colorectal Cancer | 41.8 ± 2.9 µg/mL | 48h | [17] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[18][19][20][21][22]
-
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[15][23][24][25]
-
Materials:
-
Cells in culture
-
This compound
-
96-well plate
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
3. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13][14][26][27]
-
Materials:
-
Cells in culture
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add Annexin V-FITC and Propidium Iodide according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. Cytotoxic Effect and Chemical Composition of Inula viscosa from Three Different Regions of Morocco | European Journal of Medicinal Plants [journalejmp.com]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 9. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Z-VAD-FMK | Caspase inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. invivogen.com [invivogen.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 24. cellbiologics.com [cellbiologics.com]
- 25. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. kumc.edu [kumc.edu]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Inuviscolide Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the isolation of Inuviscolide from its natural source, Dittrichia viscosa (also known as Inula viscosa).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a bioactive sesquiterpene lactone, specifically a guaianolide, known for its anti-inflammatory and antineoplastic properties[1]. Its primary natural source is the plant Dittrichia viscosa (L.) Greuter, a perennial plant common in the Mediterranean region[2][3].
Q2: What are the main challenges in scaling up this compound isolation?
A2: The primary challenges include:
-
Low Purity in Crude Extract: The crude extract of D. viscosa is a complex mixture containing numerous related compounds, including other sesquiterpene lactones (like Tomentosin), sesquiterpene acids, and flavonoids, which complicates purification[2].
-
Difficult Chromatographic Separation: this compound often co-elutes with structurally similar compounds, particularly Tomentosin, which is typically present in much higher concentrations, making separation difficult[2].
-
Compound Stability: Sesquiterpene lactones can be sensitive to pH and temperature. The lactone ring may be susceptible to hydrolysis under neutral to basic conditions, and elevated temperatures during extraction or solvent evaporation can lead to degradation or formation of artifacts[4][5].
-
Process Scalability: Transitioning from laboratory-scale chromatographic techniques (e.g., analytical HPLC) to pilot- or industrial-scale purification requires significant process optimization, often leading to increased solvent consumption and reduced separation efficiency if not properly managed.
Q3: Is there an optimal solvent for extracting this compound?
A3: The choice of solvent significantly impacts the extraction yield and the profile of co-extracted compounds.
-
n-Hexane has been successfully used to extract this compound and Tomentosin[2]. This non-polar solvent is effective for extracting sesquiterpene lactones.
-
70% Ethanol has been shown to provide the highest overall crude extract yield from D. viscosa leaves. However, this will also extract more polar compounds, potentially complicating downstream purification.
-
Ethyl Acetate is another effective solvent, often used in pressurized liquid extraction (PLE) or liquid-liquid partitioning, to enrich the sesquiterpene lactone fraction.
The optimal choice depends on the subsequent purification strategy. For large-scale operations, a multi-step process involving initial extraction with a less polar solvent followed by liquid-liquid partitioning is common.
Troubleshooting Guide
Problem 1: Low Final Yield of Purified this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | Optimize Extraction Parameters: Ensure the plant material is properly dried and ground to a consistent particle size to maximize surface area. Evaluate different solvents (e.g., n-hexane, dichloromethane, ethyl acetate) and extraction methods (maceration, Soxhlet, pressurized liquid extraction). Increase the solvent-to-solid ratio and the number of extraction cycles. |
| Degradation during Processing | Control pH and Temperature: Maintain a slightly acidic pH (e.g., 5.5) during aqueous extraction or partitioning steps, as neutral or alkaline conditions can degrade the lactone ring[4]. Use low temperatures for solvent evaporation (e.g., <40°C) with a rotary evaporator under vacuum. Avoid prolonged exposure to heat. |
| Losses During Purification | Optimize Chromatography: Ensure the chosen chromatographic method is suitable for the scale. For large quantities, consider starting with vacuum liquid chromatography (VLC) or flash chromatography for initial fractionation before moving to preparative HPLC. Minimize the number of purification steps to reduce cumulative losses. |
Problem 2: Poor Separation of this compound from Tomentosin and Other Impurities
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Compounds | Improve Chromatographic Resolution: Tomentosin is a major co-occurring compound, often in higher abundance than this compound[2]. • Method: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating sesquiterpene lactones[6]. • Stationary Phase: Use high-resolution reversed-phase columns (e.g., C18, Phenyl-Hexyl) with a small particle size. For particularly difficult separations, consider normal-phase chromatography on silica or specialized chiral columns if isomers are present. • Mobile Phase: Perform gradient elution optimization. A shallow gradient with a weak organic solvent (e.g., acetonitrile or methanol in water) often improves the resolution of closely related compounds. |
| Column Overloading | Reduce Sample Load: Overloading the chromatography column is a common issue during scale-up, leading to broad, overlapping peaks. Determine the column's loading capacity in small-scale trials before proceeding to a larger scale. It may be more efficient to run multiple smaller batches than one overloaded large batch. |
| Formation of Artifacts | Use Inert Conditions: The use of certain chromatographic adsorbents like silica gel can sometimes lead to the formation of artifacts[5]. If artifact formation is suspected, consider using a more inert stationary phase like a bonded reversed-phase silica or switching to alternative techniques like countercurrent chromatography. |
Data Presentation
Table 1: Representative Content of Major Sesquiterpene Lactones in a Dittrichia viscosa Hexane Extract.
| Compound | Concentration (mg/g of dry extract) |
| This compound | 42.68[2] |
| Tomentosin | 205.80[2] |
| Other Compounds | 751.52 |
Data highlights the challenge of separating the target compound, this compound, from the more abundant Tomentosin.
Table 2: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Purification of Sesquiterpene Lactones.
This table is a representative example based on data from large-scale sesquiterpene lactone purification and is intended to illustrate the challenges and trade-offs encountered during scaling up.
| Parameter | Lab-Scale (Proof of Concept) | Pilot-Scale (Gram-Scale Production) |
| Starting Material (Dry Extract) | ~ 5 g | ~ 275 g |
| Primary Technique | Preparative HPLC | Flash Chromatography -> Prep HPLC |
| Stationary Phase (Silica Gel) | ~ 150 g | ~ 8 kg |
| Total Solvent Consumption | ~ 2 L | ~ 150 L |
| Processing Time | ~ 12 hours | ~ 110 hours |
| Final Yield (Target Compound) | ~ 250 mg | ~ 13.8 g |
| Purity Achieved | > 99% | ~ 95% |
Experimental Protocols
Protocol 1: Lab-Scale Extraction and Isolation of this compound
-
Extraction:
-
Air-dry the aerial parts (leaves and young shoots) of D. viscosa at room temperature, protected from direct sunlight.
-
Grind the dried plant material to a coarse powder.
-
Macerate 100 g of the powdered material in 1 L of n-hexane at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and collect the hexane extract. Repeat the extraction process on the plant residue two more times.
-
Combine the hexane extracts and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator to yield a crude extract.
-
-
Initial Fractionation (VLC):
-
Pre-adsorb 5 g of the crude extract onto 10 g of silica gel.
-
Prepare a vacuum liquid chromatography (VLC) column with 100 g of silica gel, packed using n-hexane.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualizing with vanillin-sulfuric acid reagent and heating.
-
Combine fractions containing this compound (identified by comparison with a standard, if available).
-
-
Final Purification (Preparative HPLC):
-
Dissolve the enriched fraction in a minimal amount of the HPLC mobile phase.
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Use an isocratic or shallow gradient mobile phase, such as acetonitrile:water (e.g., 60:40 v/v), at a suitable flow rate.
-
Monitor the elution at ~220 nm and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity and identity using analytical HPLC, Mass Spectrometry, and NMR.
-
Visualizations
Experimental Workflow Diagram
This diagram illustrates the general workflow for the isolation and purification of this compound from the plant source.
Troubleshooting Logic: Low Purity
This decision tree provides a logical approach to troubleshooting issues of low purity after the final purification step.
References
- 1. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of Inuviscolide extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Inuviscolide extracts from Inula viscosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
A1: this compound is a sesquiterpene lactone, a type of secondary metabolite, isolated from the plant Inula viscosa (also known as Dittrichia viscosa). It has demonstrated significant anti-inflammatory and anticancer properties.[1] Batch-to-batch consistency is crucial for reliable and reproducible experimental results in preclinical and clinical studies, ensuring consistent efficacy and safety of potential therapeutic products derived from it.
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: The primary sources of variability stem from both the raw plant material and the extraction process itself. The chemical composition of Inula viscosa, including the concentration of this compound, can vary significantly based on the geographical origin of the plant, climate conditions, and harvest time.[2] The extraction method, choice of solvent, and process parameters also play a critical role in the final composition of the extract.[3]
Q3: Which extraction solvents are most effective for obtaining this compound?
A3: The choice of solvent significantly impacts the extraction yield and the profile of co-extracted compounds. Methanol and ethanol have been shown to provide high extraction yields for various compounds from Inula viscosa.[3][4][5][6] For instance, a 70% aqueous ethanol solution has been reported to yield the highest total extract from Inula viscosa leaves.[3] The selection of the optimal solvent depends on the desired purity of this compound and the intended downstream application.
Q4: What are the recommended methods for the quantitative analysis of this compound in extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound and other sesquiterpene lactones in plant extracts.[4][7] This technique allows for the separation and quantification of individual compounds within a complex mixture, providing accurate data on the concentration of this compound in different batches.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a suitable temperature to efficiently extract the compound. 3. Poor Quality Plant Material: The raw material may have a naturally low concentration of this compound. 4. Degradation of this compound: Sesquiterpene lactones can be sensitive to high temperatures and prolonged extraction times.[8] | 1. Solvent Optimization: Experiment with solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures with water) to find the optimal one for this compound. 2. Parameter Optimization: Systematically vary the extraction time and temperature to identify the conditions that maximize yield without causing degradation. 3. Source and Quality Control of Raw Material: Whenever possible, source plant material from a consistent geographical location and harvest time. Perform a preliminary analysis of the raw material to assess its this compound content. 4. Use Milder Extraction Conditions: Consider using methods like ultrasound-assisted extraction (UAE) at controlled temperatures or reducing the duration of microwave-assisted extraction (MAE). |
| High Variability Between Batches | 1. Inconsistent Raw Material: Using plant material from different sources, harvest times, or with different post-harvest processing.[2] 2. Inconsistent Extraction Protocol: Minor variations in extraction parameters (time, temperature, solvent-to-solid ratio) between batches. 3. Solvent Evaporation: Inconsistent removal of the solvent can lead to variations in the final extract concentration. | 1. Standardize Raw Material: Establish strict specifications for the sourcing and pre-processing of Inula viscosa. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire extraction process. 3. Controlled Solvent Evaporation: Use a rotary evaporator under controlled temperature and pressure for consistent solvent removal. |
| Presence of Impurities in the Extract | 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds. 2. Inadequate Purification: The post-extraction cleanup steps may not be sufficient to remove impurities. | 1. Solvent Selection: Choose a solvent with higher selectivity for sesquiterpene lactones. Liquid-liquid partitioning with immiscible solvents of different polarities can also be used for initial purification. 2. Chromatographic Purification: Employ techniques like column chromatography or preparative HPLC for the purification of this compound from the crude extract. |
| Inconsistent HPLC Results | 1. Poor Sample Preparation: Incomplete dissolution of the extract or presence of particulate matter. 2. Column Degradation: The HPLC column performance may have deteriorated over time. 3. Mobile Phase Issues: Inconsistent composition or inadequate degassing of the mobile phase. | 1. Proper Sample Preparation: Ensure complete dissolution of the extract in the mobile phase or a suitable solvent and filter the sample through a 0.45 µm syringe filter before injection. 2. Column Maintenance and Replacement: Regularly flush the column and use a guard column to extend its life. Replace the column if peak shape and resolution deteriorate. 3. Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is properly degassed to prevent air bubbles in the system. |
Data Presentation
Table 1: Comparison of Total Extract Yield from Inula viscosa using Different Solvents and Maceration Method.
| Solvent | Plant Part | Extraction Yield (%) | Reference |
| Ethanol (70%) | Leaves | 33.98 | [3] |
| Ethanol | Aerial Parts | 22.8 | [6] |
| Chloroform | Aerial Parts | 21.4 | [6] |
| Ethyl Acetate (70%) | Leaves | 15.84 | [3] |
| Methanol | Aerial Parts | 15.0 | [5] |
| Water | Leaves | 18.54 | [3] |
Table 2: this compound and Tomentosin Content in Inula viscosa Extracts from Different Geographical Regions.
| Region | Tomentosin (%) | This compound (%) | Reference |
| Morocco (Region 1) | 22 - 64 | 0 - 58 | [2] |
| Morocco (Region 2) | 22 - 64 | 0 - 58 | [2] |
| Morocco (Region 3) | 22 - 64 | 0 - 58 | [2] |
Note: The data in Table 2 illustrates the significant natural variability of this compound content based on the plant's origin.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material:
-
Air-dry the aerial parts (leaves and stems) of Inula viscosa in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 50 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of 80% methanol (or other selected solvent) to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate for 48 hours with continuous agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure until a semi-solid extract is obtained.
-
-
Storage:
-
Store the dried extract in an airtight container at -20°C to prevent degradation.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material:
-
Prepare the dried and powdered Inula viscosa material as described in the maceration protocol.
-
-
Extraction:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 20 mL of the selected extraction solvent (e.g., 80% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: for example, 500 W power for 5 minutes at 60°C. Note: These parameters should be optimized for your specific equipment and desired outcome.
-
-
Filtration and Concentration:
-
After extraction and cooling, filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator as described in the maceration protocol.
-
-
Storage:
-
Store the dried extract at -20°C.
-
Protocol 3: HPLC-UV Quantification of this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried this compound extract.
-
Dissolve the extract in a known volume of methanol to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the STAT1 signaling pathway.
References
- 1. This compound | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect and Chemical Composition of Inula viscosa from Three Different Regions of Morocco | European Journal of Medicinal Plants [journalejmp.com]
- 3. Exploring the potential of Inula viscosa extracts for antioxidant, antiproliferative and apoptotic effects on human liver cancer cells and a molecular docking study [biotechnologia-journal.org]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inuviscolide Vehicle Selection for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate vehicles for in vivo studies involving inuviscolide. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is vehicle selection critical for in vivo studies?
A1: this compound is a sesquiterpene lactone with demonstrated anti-inflammatory properties.[1] Like many other sesquiterpene lactones, it is a lipophilic molecule and is poorly soluble in aqueous solutions. Therefore, selecting an appropriate vehicle is crucial to ensure its proper dissolution or suspension for accurate and reproducible administration in animal models. An inadequate vehicle can lead to precipitation of the compound, inaccurate dosing, and variable experimental results.
Q2: I am observing precipitation or cloudiness in my this compound formulation. What are the likely causes and how can I resolve this?
A2: Precipitation is a common issue when working with poorly water-soluble compounds like this compound. The primary cause is the compound's low solubility in the chosen vehicle, especially upon dilution or changes in temperature.
Troubleshooting Steps:
-
Increase Solvent Concentration: If using a co-solvent system (e.g., DMSO and saline), you may need to increase the proportion of the organic solvent. However, be mindful of potential toxicity associated with higher solvent concentrations.
-
Incorporate a Surfactant: Surfactants like Tween 80 or Cremophor EL can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Use a Lipid-Based Vehicle: For highly lipophilic compounds, an oil-based vehicle such as corn oil or sesame oil may be more appropriate.
-
Sonication and Heating: Gentle heating and sonication can aid in the initial dissolution of the compound. However, ensure that the compound is stable at elevated temperatures. Always allow the solution to return to room temperature to check for precipitation before administration.
-
Prepare Fresh Formulations: The stability of this compound in various formulations is not well-documented. It is best practice to prepare the formulation fresh before each experiment to minimize the risk of degradation or precipitation over time.
Q3: What are some recommended starting vehicle formulations for this compound for subcutaneous or intraperitoneal injections?
A3: While specific in vivo formulations for this compound are not extensively reported, formulations used for other structurally similar sesquiterpene lactones, such as parthenolide, provide an excellent starting point.
Table 1: Recommended Starting Vehicle Formulations for this compound (based on Parthenolide data)
| Formulation Components | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Subcutaneous (SC) / Intraperitoneal (IP) | A multi-component system that can enhance solubility and stability in an aqueous base.[2] |
| 10% DMSO, 90% Corn Oil | Subcutaneous (SC) / Intraperitoneal (IP) | A simpler formulation suitable for lipophilic compounds.[2] |
| 50% Ethanol | Oral gavage | Used for a water-soluble analog of parthenolide and may be suitable for initial oral bioavailability studies of this compound.[3] |
Important Considerations:
-
Always prepare a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.[4]
-
The viscosity of the final formulation should be suitable for injection through the chosen needle gauge.
Q4: What are the potential adverse effects of the commonly used vehicle components in mice?
A4: It is crucial to be aware of the potential for vehicle-induced adverse effects in your animal models.
Table 2: Potential Adverse Effects of Common Vehicle Components in Mice
| Vehicle Component | Administration Route | Potential Adverse Effects |
| Dimethyl Sulfoxide (DMSO) | IP | Disorientation, slowed reactions, potential for toxicity at high doses.[4] |
| Polyethylene Glycol (e.g., PEG400) | IP | Can be toxic and painful at high doses. A dose of 2 mL/kg is suggested as a safer limit for repeated IP injections. |
| Corn Oil | IP | Can induce mild inflammation in the peritoneal cavity.[5][6] |
| Ethanol | SC / IP | Can cause discomfort and local irritation. High systemic doses can lead to intoxication and lethality.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Multi-component Vehicle for Subcutaneous or Intraperitoneal Injection
This protocol is adapted from a formulation used for the sesquiterpene lactone parthenolide and can serve as a starting point for this compound.[2]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming and vortexing can be used.
-
Add Co-solvent: In a new sterile tube, add the required volume of the this compound stock solution. To this, add PEG300 (to a final concentration of 40%). Vortex until the solution is clear.
-
Add Surfactant: Add Tween 80 (to a final concentration of 5%) to the mixture. Vortex thoroughly.
-
Add Aqueous Component: Slowly add sterile saline to reach the final desired volume (45% of the total volume). Vortex until a clear and homogenous solution is formed.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, gentle warming and sonication may be attempted. Allow the solution to return to room temperature before use.
Protocol 2: Western Blot for Assessing NF-κB p65 Nuclear Translocation
This protocol provides a general workflow to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line known to have NF-κB activation (e.g., macrophages, epithelial cells)
-
This compound
-
LPS (or other appropriate stimulus)
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Primary antibody against NF-κB p65
-
Primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations for a predetermined time. Then, stimulate the cells with an NF-κB activator like LPS. Include appropriate controls (untreated, vehicle-treated, LPS-only).
-
Cell Lysis and Fractionation: Following treatment, wash the cells with cold PBS and lyse them to separate the nuclear and cytoplasmic fractions according to the manufacturer's protocol of your chosen kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative amount of p65 in the nuclear versus the cytoplasmic fractions. Use the nuclear and cytoplasmic markers to confirm the purity of your fractions. A decrease in nuclear p65 in this compound-treated samples compared to the stimulated control indicates inhibition of translocation.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 3. Parthenolide generates reactive oxygen species and autophagy in MDA-MB231 cells. A soluble parthenolide analogue inhibits tumour growth and metastasis in a xenograft model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Inuviscolide and Tomentosin: Efficacy in Anti-Inflammatory and Cytotoxic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two sesquiterpene lactones, Inuviscolide and Tomentosin. Both compounds, often co-extracted from plants of the Inula genus, have garnered significant interest for their potent anti-inflammatory and cytotoxic properties. This document summarizes key experimental findings, details relevant methodologies, and visualizes the molecular pathways involved to aid in research and development efforts.
I. Comparative Efficacy: A Tabular Summary
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of this compound and Tomentosin based on available experimental evidence.
Table 1: Anti-Inflammatory Activity
| Parameter | This compound | Tomentosin | Cell/Animal Model | Reference |
| Inhibition of Pro-Inflammatory Cytokines | ||||
| IL-1β Secretion | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] | Human PBMCs | [1][2] |
| IL-2 Secretion | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] | Human PBMCs | [1][2] |
| IFNγ Secretion | Dose-dependent decrease[1][2] | Dose-dependent decrease[1][2] | Human PBMCs | [1][2] |
| TNF-α Secretion | Slight increase[1] | Slight increase[1] | Human PBMCs | [1] |
| IL-6 Secretion | No effect[1] | Reduced release[3] | Human PBMCs / RAW264.7 | [1][3] |
| Inhibition of Inflammatory Mediators | ||||
| NO Production | Not Reported | Decreased production[3][4] | RAW264.7 macrophages | [3][4] |
| PGE₂ Production | Not Reported | Decreased production[3][4] | RAW264.7 macrophages | [3][4] |
| iNOS Expression | Not Reported | Suppressed protein expression[3][4] | RAW264.7 macrophages | [3][4] |
| COX-2 Expression | Inhibitory effect on COX-1[5] | Suppressed protein expression[3][4] | In vitro enzyme assay / RAW264.7 | [3][4][5] |
| In Vivo Anti-Inflammatory Models | ||||
| PLA₂-induced Paw Edema | ID₅₀: 98 µmol/kg[6] | Not Reported | Mice | [6] |
| TPA-induced Ear Edema | ID₅₀: 0.650 µmol/ear (less potent than ilicic acid)[6] | Not Reported | Mice | [6] |
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ | Tomentosin IC₅₀ | Reference |
| SiHa | Cervical Cancer | Not Reported | 7.10 ± 0.78 µM (4 days)[7] | [7] |
| HeLa | Cervical Cancer | Not Reported | 5.87 ± 0.36 µM (4 days)[7] | [7] |
| HCT 116 | Colorectal Cancer | Not Reported | 13.30 ± 1.20 µM (48h) / 8.51 ± 0.67 µM (72h)[8] | [8] |
| HT-29 | Colorectal Cancer | Not Reported | 10.01 ± 1.56 µM (48h) / 9.91 ± 1.37 µM (72h)[8] | [8] |
| 1363 mel | Melanoma | Reduced viability[9] | Dose-dependent inhibition[7] | [7][9] |
| 624 mel | Melanoma | Reduced viability[9] | Dose-dependent inhibition[7] | [7][9] |
| SK-28 | Melanoma | Reduced viability[9] | Dose-dependent inhibition[7] | [7][9] |
| Raji | Burkitt's Lymphoma | Not Reported | Dose-dependent decrease in viability[10][11] | [10][11] |
| MCF-7 | Breast Cancer | Not Reported | Showed anti-proliferative activity, but was an exception in one study[7] | [7] |
II. Signaling Pathways and Mechanisms of Action
Both this compound and Tomentosin exert their biological effects by modulating key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound and Tomentosin share a common mechanism in suppressing inflammatory responses. They have been shown to reduce the protein levels of NF-κB p65 and STAT1 through proteasomal degradation.[1][12] This leads to a downstream reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-2, and IFNγ.[1][2] The downregulation of these cytokines can create a negative feedback loop, further inhibiting the transcription of NF-κB and STAT1.[12]
Tomentosin's Pro-Apoptotic Signaling Pathway in Cancer Cells
Tomentosin has been extensively studied for its anticancer properties and is known to induce apoptosis through multiple mechanisms. It can trigger an increase in intracellular Reactive Oxygen Species (ROS), leading to DNA damage and mitochondrial dysfunction.[7][8][13] This activates both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases (caspase-3, -7, -8, -9), an increase in the pro-apoptotic protein BAX, and a decrease in the anti-apoptotic protein Bcl-2.[7][8][10] Furthermore, Tomentosin can induce cell cycle arrest, often at the G2/M phase.[7][10][11]
III. Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison.
Cell Viability and Cytotoxicity Assay (MTT/XTT)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: A tetrazolium salt (e.g., MTT or XTT) is reduced by metabolically active cells to form a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Tomentosin for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a specified time (typically 2-4 hours) to allow for formazan formation.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Methodology:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB p65, STAT1, Caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.
-
Apoptosis Assay (e.g., Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Cell Treatment: Treat cells with this compound or Tomentosin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
IV. Conclusion
Both this compound and Tomentosin demonstrate significant potential as therapeutic agents, particularly in the context of inflammatory diseases and cancer. They share a common and potent anti-inflammatory mechanism by targeting the NF-κB and STAT1 pathways.[12] While both are derived from the same plant sources, the current body of research provides more extensive evidence for Tomentosin's cytotoxic and pro-apoptotic effects across a broader range of cancer cell lines.[7][8][10][11][13][14][15]
For researchers in drug development, Tomentosin presents a well-documented lead compound for anticancer therapies, with established IC₅₀ values and a detailed understanding of its molecular mechanisms. This compound is a promising anti-inflammatory agent, with in vivo data supporting its efficacy.[6] Further comparative studies, particularly evaluating the cytotoxic potential of this compound with the same rigor as Tomentosin, are warranted to fully elucidate its therapeutic potential and to explore possible synergistic effects between these two structurally related compounds.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effect of tomentosin on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive Effect of Tomentosin on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 5. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Tomentosin: Cellular and Molecular Mechanisms [mdpi.com]
- 8. A sesquiterpene lactone, tomentosin, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inuviscolide and Parthenolide in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, natural compounds present a promising frontier for the development of novel therapeutic agents. Among these, sesquiterpene lactones have garnered significant attention for their potent anti-cancer properties. This guide provides a detailed, objective comparison of two such compounds: inuviscolide and parthenolide. Both are recognized for their cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways. This document aims to equip researchers with a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound and parthenolide has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values are derived from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Cell Line | Cancer Type | This compound IC50 (µg/mL) | Parthenolide IC50 (µM) |
| A549 | Lung Carcinoma | 27.8 ± 1.5[1] | 4.3[2], 15.38 ± 1.13[3] |
| MCF-7 | Breast Adenocarcinoma | - | 9.54 ± 0.82[4] |
| SiHa | Cervical Carcinoma | - | 8.42 ± 0.76[4] |
| HT-29 | Colon Adenocarcinoma | - | 7.0[2] |
| TE671 | Medulloblastoma | - | 6.5[2] |
| HUVEC | Endothelial Cells | - | 2.8[2] |
| GLC-82 | Non-Small Cell Lung Cancer | - | 6.07 ± 0.45[3] |
| H1650 | Non-Small Cell Lung Cancer | - | 9.88 ± 0.09[3] |
| H1299 | Non-Small Cell Lung Cancer | - | 12.37 ± 1.21[3] |
| PC-9 | Non-Small Cell Lung Cancer | - | 15.36 ± 4.35[3] |
| SK-OV-3 | Ovarian Cancer | - | - |
| HepG2 | Liver Carcinoma | - | - |
| HCT116 | Colorectal Carcinoma | - | - |
Note: this compound IC50 values from the available sources were presented in µg/mL, while parthenolide IC50 values were predominantly in µM. Direct conversion and comparison should be done with caution, considering the molecular weights of the compounds.
Mechanisms of Action
Both this compound and parthenolide exert their anti-cancer effects through the induction of apoptosis and interference with pro-survival signaling pathways. A key target for both compounds is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, immunity, and cell survival.
Parthenolide: The mechanism of parthenolide is well-documented. It primarily inhibits the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[5] By preventing IκBα degradation, parthenolide ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes that promote cell proliferation and survival.[6]
This compound: this compound also demonstrates anti-inflammatory and pro-apoptotic effects, with evidence pointing towards its ability to modulate the NF-κB pathway.[7] Studies have shown that this compound can reduce the levels of the p65 subunit of NF-κB. Additionally, this compound has been found to downregulate the signal transducer and activator of transcription 1 (STAT1).[7] The pro-apoptotic activity of this compound is associated with a decrease in mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) production.[8][9]
Signaling Pathway Diagrams
References
- 1. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound [mdpi.com]
A Comparative Analysis of Inuviscolide and Other Bioactive Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Inuviscolide with other prominent sesquiterpene lactones, namely Tomentosin, Parthenolide, Costunolide, and Helenalin. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. Their biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological macromolecules. This guide delves into a comparative analysis of their potency and mechanisms of action.
Quantitative Comparison of Bioactivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and other selected sesquiterpene lactones across various biological assays. These values are crucial indicators of a compound's potency in a specific biological or biochemical function.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Anti-inflammatory | LTB4 Generation | 94 | [1][2] |
| Anti-inflammatory | IL-1 Secretion | EC50: 0.4 ± 0.1 | [3] | |
| Anti-inflammatory | IFNγ Secretion | EC50: 2.6 ± 0.4 | [3] | |
| Tomentosin | Anti-inflammatory | IL-1 Secretion | EC50: 0.5 ± 0.2 | [3] |
| Anti-inflammatory | IFNγ Secretion | EC50: 2.2 ± 0.5 | [3] | |
| Anticancer (Osteosarcoma) | MG-63 cells | ~40 (24h) | [4][5] | |
| Anticancer (Colorectal) | HCT 116 cells | 13.30 ± 1.20 (48h) | [6] | |
| Anticancer (Colorectal) | HT-29 cells | 10.01 ± 1.56 (48h) | [6] | |
| Anticancer (Burkitt Lymphoma) | Raji cells | 42.62 | [7][8] | |
| Anticancer (Cervical) | HeLa cells | 5.87 ± 0.36 (96h) | [9] | |
| Anticancer (Cervical) | SiHa cells | 7.10 ± 0.78 (96h) | [9] | |
| Anticancer (Leukemia) | MOLT-4 cells | 10 (24h) | [9] | |
| Parthenolide | Anticancer (Lung Carcinoma) | A549 cells | 4.3 | [10] |
| Anticancer (Medulloblastoma) | TE671 cells | 6.5 | [10] | |
| Anticancer (Colon Adenocarcinoma) | HT-29 cells | 7.0 | [10] | |
| Anticancer (Cervical) | SiHa cells | 8.42 ± 0.76 | [11] | |
| Anticancer (Breast) | MCF-7 cells | 9.54 ± 0.82 | [11] | |
| Anticancer (NSCLC) | GLC-82 cells | 6.07 ± 0.45 | [12] | |
| Costunolide | Anticancer (Lung) | H1299 cells | 23.93 ± 1.67 | [13][14] |
| Anticancer (Breast) | SK-BR-3 cells | 12.76 | [15] | |
| Anticancer (Breast) | T47D cells | 15.34 | [15] | |
| Anticancer (Breast) | MCF-7 cells | 30.16 | [15] | |
| Anticancer (Breast) | MDA-MB-231 cells | 27.90 | [15] | |
| Helenalin | Anticancer (Breast) | T47D cells | 4.69 (24h), 3.67 (48h), 2.23 (72h) | [16] |
| Anticancer (Lung) | GLC4 cells | 0.44 (2h) | [17] | |
| Anticancer (Colon) | COLO 320 cells | 1.0 (2h) | [17] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a basis for reproducibility and further investigation.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Assays
1. Cyclooxygenase (COX) Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.
Protocol:
-
Reaction Mixture Preparation: In a suitable buffer, combine the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound (sesquiterpene lactone) at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid, the substrate for COX, to initiate the enzymatic reaction.
-
Quantification of Prostaglandins: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using methods like ELISA or LC-MS/MS.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (without inhibitor).
2. Phospholipase A2 (PLA2) Inhibition Assay:
This assay measures the inhibition of PLA2, an enzyme that releases arachidonic acid from cell membranes, a key step in the inflammatory cascade.
Protocol:
-
Substrate Preparation: Prepare a substrate solution containing a fluorescently labeled phospholipid.
-
Enzyme and Inhibitor Incubation: In a microplate well, mix the PLA2 enzyme with the test compound at different concentrations.
-
Reaction Initiation: Add the substrate solution to the wells to start the reaction.
-
Fluorescence Measurement: As PLA2 hydrolyzes the substrate, a fluorescent product is released. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Determination of Inhibition: The rate of the reaction is proportional to the PLA2 activity. The inhibitory effect of the compound is determined by the reduction in the rate of fluorescence increase compared to the control.
3. Elastase Inhibition Assay:
This assay assesses the inhibitory effect of compounds on elastase, a protease involved in tissue damage during inflammation.
Protocol:
-
Reaction Setup: In a 96-well plate, combine a buffer, the elastase enzyme, and the test compound at various concentrations.
-
Substrate Addition: Add a specific chromogenic or fluorogenic substrate for elastase to each well.
-
Incubation and Measurement: Incubate the plate at a controlled temperature. The elastase will cleave the substrate, releasing a colored or fluorescent product. Measure the absorbance or fluorescence at regular intervals.
-
Calculation of Inhibition: The rate of the reaction is determined from the change in absorbance or fluorescence over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by sesquiterpene lactones and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for evaluating the bioactivity of sesquiterpene lactones.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: this compound-mediated reduction of STAT1 protein levels.
References
- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Tomentosin Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sesquiterpene lactone, tomentosin, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Inuviscolide and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Inuviscolide, a natural sesquiterpene lactone, and Dexamethasone, a potent synthetic glucocorticoid. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols to facilitate further research and development in the field of anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. While corticosteroids like dexamethasone are mainstays in anti-inflammatory therapy, their long-term use is associated with significant side effects. This has spurred the search for novel anti-inflammatory agents with improved safety profiles. This compound, a natural compound isolated from Inula viscosa, has demonstrated promising anti-inflammatory activities, positioning it as a potential alternative or adjunct to conventional therapies. This guide aims to provide a side-by-side validation of the anti-inflammatory effects of this compound and dexamethasone, based on available experimental evidence.
Mechanisms of Action
This compound: A Dual Inhibitor of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1)[1][2]. Specifically, this compound has been shown to reduce the protein levels of the p65/RelA subunit of NF-κB and STAT1[1][2]. This leads to a downstream reduction in the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and Interferon-gamma (IFNγ)[1][2].
Furthermore, this compound has been reported to inhibit the activity of pro-inflammatory enzymes such as elastase, cyclooxygenase 1 (COX-1), and secretory phospholipase A2 (sPLA2)[3][4]. This multi-pronged approach contributes to its overall anti-inflammatory and immunomodulatory effects.
Dexamethasone: A Potent Glucocorticoid Receptor Agonist
Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic Glucocorticoid Receptor (GR)[5][6]. Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression[6]. Its anti-inflammatory effects are mediated through two primary genomic mechanisms:
-
Transrepression: The activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1)[7]. This leads to a broad suppression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
-
Transactivation: The GR can also upregulate the expression of anti-inflammatory proteins, a key example being Annexin-1 (lipocortin-1)[8]. Annexin-1 is a potent inhibitor of phospholipase A2, a critical enzyme in the production of inflammatory lipid mediators like prostaglandins and leukotrienes.
Dexamethasone has also been shown to down-regulate STAT1 expression, thereby inhibiting IFN-γ signaling[6].
Comparative Experimental Data
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from various experimental studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine Inhibited | EC50 / IC50 / Concentration | Reference |
| This compound | Human PBMCs | LPS/PMA | IL-1β | EC50: 1.8 µM | [9] |
| IL-2 | EC50: 0.9 µM | [9] | |||
| IFNγ | EC50: 3.6 µM | [9] | |||
| Dexamethasone | Human PBMCs | anti-CD3/anti-CD28 | IL-1β | Significant reduction at 1 µM | [1] |
| IL-2 | Significant reduction at 1 µM | [1] | |||
| IFNγ | Significant reduction at 1 µM | [1][5] | |||
| IL-6 | Significant reduction at 1 µM | [1][5] | |||
| TNF | Significant reduction at 1 µM | [1][5] | |||
| Human PBMCs | SARS-CoV-2 S1 | IL-1β | Significant reduction at 10 & 100 nM | [10] | |
| IL-6 | Significant reduction at 100 nM | [10] | |||
| TNFα | Significant reduction at 100 nM | [10] |
Table 2: In Vitro Inhibition of Pro-inflammatory Enzymes
| Compound | Enzyme | Cell/Source | IC50 | Reference |
| This compound | Cyclooxygenase-1 (COX-1) | - | Inhibitory effect observed | [3][4] |
| Secretory Phospholipase A2 (sPLA2) | - | Inhibitory effect observed | [3] | |
| Elastase | - | Inhibitory effect observed | [3] | |
| Dexamethasone | Cyclooxygenase-2 (COX-2) | Human Articular Chondrocytes | 0.0073 µM | [2] |
| Secretory Phospholipase A2 (sPLA2) | Rat Mesangial Cells | Decreased protein levels at 10 µM | [11] |
Table 3: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Assay | ID50 / Effective Dose | Reference |
| This compound | Murine | TPA-induced dermatitis | Reduces leukocyte infiltration | [3] |
| Murine | PLA2-induced paw edema | 98 µmol/kg | [8] | |
| Murine | TPA-induced ear edema | 0.650 µmol/ear | [8] | |
| Dexamethasone | Murine | Leukocyte migration assay | Inhibition at 0.01-1 mM | [12] |
| Guinea Pig | Carrageenan-induced IBD | 1.3 µmol/kg (oral) | [13] |
Detailed Experimental Protocols
In Vitro Cytokine Inhibition Assay (Human PBMCs)
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Treatment: PBMCs are seeded in 24-well plates at a density of 2 x 10^6 cells/well. Cells are pre-incubated with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; for this compound studies) or a combination of anti-CD3 and anti-CD28 antibodies (for dexamethasone studies) to the cell cultures.
-
Incubation: The plates are incubated for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-2, IFNγ, IL-6, TNF) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In Vivo Murine Model of Skin Inflammation
-
Animal Model: Female Swiss mice or other appropriate strains are used.
-
Induction of Inflammation: Dermatitis is induced by the topical application of an irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to the ear or shaved back skin of the mice.
-
Treatment: this compound or dexamethasone is administered either topically to the site of inflammation or systemically (e.g., intraperitoneally or subcutaneously) at various doses.
-
Assessment of Inflammation: At a specified time point after treatment, the animals are euthanized. The inflamed tissue is excised, fixed in formalin, and embedded in paraffin.
-
Histological Analysis: Tissue sections are stained with hematoxylin and eosin (H&E). The degree of inflammation is assessed by quantifying the infiltration of leukocytes into the dermal and epidermal layers under a microscope.
Discussion and Conclusion
The compiled data indicates that both this compound and dexamethasone are effective inhibitors of inflammatory responses, albeit through distinct yet overlapping mechanisms.
This compound demonstrates a targeted approach by primarily inhibiting the NF-κB and STAT1 pathways, leading to a reduction in a specific subset of pro-inflammatory cytokines. Its additional inhibitory effects on key inflammatory enzymes like COX-1 and sPLA2 contribute to its overall anti-inflammatory profile.
Dexamethasone , as a potent glucocorticoid, exhibits a broader and more profound anti-inflammatory and immunosuppressive effect. Its mechanism, centered on the glucocorticoid receptor, allows for the widespread suppression of numerous pro-inflammatory genes and the upregulation of anti-inflammatory proteins. The significantly lower IC50 value for COX-2 inhibition highlights its high potency.
A direct comparison of the EC50/IC50 values suggests that dexamethasone is more potent than this compound in inhibiting cytokine production and enzyme activity. However, the multi-targeted mechanism of this compound, combined with its natural origin, makes it an attractive candidate for further investigation, particularly concerning its long-term safety and potential for synergistic effects with other anti-inflammatory agents.
References
- 1. Dexamethasone inhibits cytokine production in PBMC from systemic sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IFN-gamma signaling by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of dexamethasone and transforming growth factor-beta 2 on group II phospholipase A2 mRNA and activity levels in interleukin 1 beta- and forskolin-stimulated mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone inhibits leukocyte migration through endothelial cells towards smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclooxygenases-1 and 2 couple to cytosolic but not group IIA phospholipase A2 in COS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Inuviscolide-Induced Apoptosis: A Guide to Caspase Assays and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the mechanism of action of a potential therapeutic agent is a critical step. Inuviscolide, a sesquiterpene lactone, has shown promise as an anticancer agent by inducing apoptosis, or programmed cell death. The gold standard for confirming apoptosis is the measurement of caspase activity. This guide provides a comprehensive comparison of caspase assays and other common methods for verifying this compound-induced apoptosis, complete with experimental data and detailed protocols.
This compound, isolated from Inula viscosa, triggers apoptosis primarily through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of key cellular proteins, including poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death. Some evidence also suggests the involvement of the extrinsic pathway through the activation of caspase-8 in certain cell types.
Data Presentation: Quantifying Apoptosis
Caspase assays provide quantitative data on the activity of these key apoptotic enzymes. Below are tables summarizing representative data from studies on sesquiterpene lactones, demonstrating the typical results obtained from various apoptosis confirmation assays. While specific quantitative data for this compound is still emerging, the data for structurally related sesquiterpene lactones like tomentosin and persianolide-A serve as a valuable reference.
Table 1: Caspase-3/7 and Caspase-9 Activity in Sesquiterpene Lactone-Treated Cancer Cells
| Treatment | Caspase-3/7 Activity (Fold Increase vs. Control) | Caspase-9 Activity (Fold Increase vs. Control) | Cell Line | Reference |
| Tomentosin (25 µM) | ~2.5 | ~2.0 | Raji (Burkitt's Lymphoma) | [1] |
| Tomentosin (50 µM) | ~3.5 | ~2.8 | Raji (Burkitt's Lymphoma) | [1] |
| Persianolide-A (34.76 µM) | ~2.8 | Not Reported | MCF-7 (Breast Cancer) | [2] |
| Persianolide-A (54.48 µM) | ~3.2 | Not Reported | MDA-MB-231 (Breast Cancer) | [2] |
Table 2: Comparison of Different Apoptosis Detection Methods
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Limitations |
| Caspase Activity Assays | Enzymatic cleavage of a substrate by active caspases, producing a colorimetric or fluorescent signal. | Mid to Late | Highly specific for apoptosis, quantitative, can distinguish between initiator and executioner caspases. | Requires cell lysis for most formats, may not detect very early apoptotic events. |
| Annexin V Staining | Detection of phosphatidylserine (PS) externalization on the cell surface via flow cytometry or fluorescence microscopy. | Early | Detects early stages of apoptosis, can be multiplexed with viability dyes to distinguish apoptotic from necrotic cells. | Can also stain necrotic cells, may provide higher positive rates than other methods. |
| PARP Cleavage Analysis | Detection of the 89 kDa fragment of PARP by Western blotting, a downstream target of executioner caspases. | Late | Specific marker for caspase-3 and -7 activity, provides qualitative and semi-quantitative data. | Late-stage marker, requires Western blotting which is more time-consuming. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling detects DNA fragmentation. | Late | Can be used on tissue sections and cultured cells, provides spatial information. | Late-stage marker, can also label necrotic cells and cells with DNA damage from other causes. |
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General workflow for a colorimetric/fluorometric caspase assay.
Caption: Comparison of different apoptosis detection assays.
Experimental Protocols
Colorimetric Caspase-3 Assay Protocol
This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA.[3][4]
Materials:
-
Cells treated with this compound and untreated control cells.
-
Cell Lysis Buffer (e.g., Tris-buffered saline with detergent).
-
2x Reaction Buffer (containing buffered saline, glycerol, and detergent).
-
DTT (1M stock).
-
Caspase-3 substrate (Ac-DEVD-pNA, 4 mM in DMSO).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well plate.
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cells by treating with various concentrations of this compound for a specified time. Include an untreated control.
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer with DTT (final concentration of 10 mM).
-
Add 50 µL of the 2x Reaction Buffer with DTT to each sample lysate.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each sample (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the background reading (from a blank well with lysis buffer and substrate but no lysate) from all sample readings.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Fluorometric Caspase-9 Assay Protocol
This protocol is based on the detection of the fluorescent molecule 7-amino-4-trifluoromethyl coumarin (AFC) after its cleavage from the substrate Ac-LEHD-AFC.[5]
Materials:
-
Cells treated with this compound and untreated control cells.
-
Cell Lysis Buffer.
-
2x Reaction Buffer.
-
DTT (1M stock).
-
Caspase-9 substrate (Ac-LEHD-AFC, 1 mM in DMSO).
-
Fluorometer or fluorescence microplate reader with 400 nm excitation and 505 nm emission filters.
-
96-well black plate.
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as in the colorimetric caspase-3 assay to obtain cytosolic extracts.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer with DTT (final concentration of 10 mM).
-
Add 50 µL of the 2x Reaction Buffer with DTT to each 50 µL sample lysate in a 96-well black plate.
-
Add 5 µL of the 1 mM Ac-LEHD-AFC substrate to each well (final concentration 50 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Subtract the background fluorescence from all readings.
-
Determine the fold increase in caspase-9 activity by comparing the fluorescence of the this compound-treated samples to the untreated control.
-
Western Blot Analysis of Cleaved PARP
This protocol allows for the detection of the 89 kDa cleavage product of PARP, a hallmark of caspase-3 activation.[6][7][8]
Materials:
-
Cells treated with this compound and untreated control cells.
-
RIPA lysis buffer with protease inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for cleaved PARP (Asp214).
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Perform densitometric analysis to quantify the relative amount of cleaved PARP.
-
By employing these assays, researchers can robustly confirm and quantify this compound-induced apoptosis, providing crucial data for its development as a potential therapeutic agent. The choice of assay will depend on the specific experimental question, available equipment, and the desired stage of apoptosis to be investigated. For a comprehensive analysis, it is often recommended to use a combination of these methods.
References
- 1. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persianolide-A, an eudesmanolide-type sesquiterpene lactone from Artemisia kopetdaghensis, induces apoptosis by regulating ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Inuviscolide: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the anticancer activity of Inuviscolide, a sesquiterpene lactone primarily isolated from Inula viscosa, across various human cancer cell lines. This guide synthesizes available experimental data to offer an objective overview of its performance, details the underlying molecular mechanisms, and provides standardized protocols for key experimental assays to support further research and development.
Quantitative Analysis of Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. While comprehensive comparative data for pure this compound is still emerging, the available evidence consistently points to its potential as an anticancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound and, for comparative context, extracts from its primary source, Inula viscosa.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Treatment Duration | Reference |
| HeLa | Cervical Cancer | This compound | ~50 µM | 24h | [1] |
| HCT116 | Colorectal Cancer | Inula viscosa aqueous extract | ~300 µg/ml | Not Specified | [2] |
| Colo320 | Colorectal Cancer | Inula viscosa aqueous extract | ~300 µg/ml | Not Specified | [2] |
| HT-29 | Colorectal Cancer | Inula viscosa ethanolic extract | 62.39 ± 0.34 µg/ml (EC50) | 24h | [3][4] |
| A549 | Lung Cancer | Terpenoid-rich I. viscosa fraction | 27.8 ± 1.5 µg/mL | 48h | [5] |
| A2058 | Melanoma | Isocostunolide (from Inula helenium) | 3.2 µg/mL | Not Specified | [6] |
| HepG2 | Liver Cancer | Isocostunolide (from Inula helenium) | 2.0 µg/mL | Not Specified | [6] |
Note: Data for pure this compound is limited. Much of the existing research has been conducted using extracts of Inula viscosa, which contain this compound as a major component.[7] Isocostunolide, a structurally related sesquiterpene lactone, is included for comparative purposes.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, which prevents cancer cells from proliferating.[7]
Key Mechanistic Highlights:
-
Apoptosis Induction: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often mediated by an increase in reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption and the activation of caspase cascades.[7]
-
Cell Cycle Arrest: Treatment with this compound typically leads to cell cycle arrest at the G2/M phase, preventing mitotic entry and subsequent cell division.[7]
-
Signaling Pathway Modulation: this compound has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, including the NF-κB and p53 pathways.[7]
Visualizing the Molecular Pathways and Experimental Workflow
To elucidate the complex biological processes involved in this compound's anticancer activity, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
For researchers aiming to validate or expand upon these findings, the following are detailed protocols for the key assays mentioned.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection: Western Blot for Key Apoptotic Markers
This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression levels between treated and untreated samples.
Conclusion and Future Directions
This compound demonstrates promising anticancer activity across a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The modulation of critical signaling pathways such as p53 and NF-κB underscores its potential as a targeted therapeutic agent. However, further research is required to establish a comprehensive profile of its efficacy in a wider range of cancer types and to elucidate the full spectrum of its molecular targets. The protocols and data presented in this guide are intended to facilitate these future investigations and accelerate the development of this compound as a novel anticancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Inula Viscosa Extract Inhibits Growth of Colorectal Cancer Cells in vitro and in vivo Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inula viscosa phenolic extract suppresses colon cancer cell proliferation and ulcerative colitis by modulating oxidative stress biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inula viscosa phenolic extract suppresses colon cancer cell proliferation and ulcerative colitis by modulating oxidative stress biomarkers [biotechnologia-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Isocostunolide, a sesquiterpene lactone, induces mitochondrial membrane depolarization and caspase-dependent apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of Inuviscolide Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Inuviscolide derivatives, focusing on their structure-activity relationships in anti-inflammatory and cytotoxic contexts. This document synthesizes available experimental data to illuminate the therapeutic potential of these natural compounds and guide future derivatization efforts.
This compound, a sesquiterpene lactone of the guaianolide type isolated from Inula viscosa (also known as Dittrichia viscosa), has garnered significant interest for its pronounced anti-inflammatory and cytotoxic properties.[1][2] The core structure of this compound presents multiple opportunities for chemical modification, offering a tantalizing prospect for the development of novel therapeutic agents with enhanced potency and selectivity. This guide will delve into the known biological activities of this compound and, by drawing parallels with the broader class of sesquiterpene lactones, extrapolate the likely structure-activity relationships (SAR) for its derivatives.
Comparative Analysis of Biological Activity
While comprehensive studies on a wide array of this compound derivatives are limited, the existing data for the parent compound, along with general principles established for sesquiterpene lactones, allow for a predictive comparison. The biological activity of these compounds is critically dependent on the presence of electrophilic sites that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.[3]
Key Structural Features Influencing Bioactivity:
-
α-methylene-γ-lactone Moiety: This is a hallmark of many biologically active sesquiterpene lactones and is considered a primary determinant of their activity. The exocyclic double bond acts as a Michael acceptor, enabling covalent bonding with thiol groups in proteins, thereby disrupting their function.[3] Modification or removal of this group is expected to significantly reduce or abolish biological activity.
-
Other Electrophilic Centers: Additional sites capable of alkylating biological nucleophiles, such as epoxides or other unsaturated carbonyl groups, can enhance the bioactivity. The presence of a second reactive site can lead to cross-linking of protein domains, potentially amplifying the inhibitory effect.[3]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross cell membranes and reach its intracellular targets. Esterification of hydroxyl groups, for instance, can increase lipophilicity and may lead to enhanced cellular uptake and, consequently, higher potency.
-
Stereochemistry: The three-dimensional arrangement of atoms is crucial for the interaction with biological targets. Changes in the stereochemistry at chiral centers, such as at the C1 position (e.g., 1-epi-inuviscolide), can alter the binding affinity to target proteins and thus modulate the biological response.[2]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vivo models. A key mechanism of its action is the inhibition of the NF-κB (Nuclear Factor kappa B) and STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathways, which are central regulators of the inflammatory response.[4] By alkylating critical cysteine residues in the p65 subunit of NF-κB, this compound prevents its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3]
| Compound | Assay | Model | Activity (IC50/ID50) | Reference |
| This compound | TPA-induced ear edema | Mouse | ID50: 0.650 µmol/ear | |
| This compound | PLA2-induced paw edema | Mouse | ID50: 98 µmol/kg | |
| This compound | LTB4 generation | Rat peritoneal neutrophils | IC50: 94 µM | |
| This compound | Elastase inhibition | in vitro | - | [5] |
| This compound | Cyclooxygenase 1 (COX-1) inhibition | in vitro | - | [5] |
| This compound | Secretory Phospholipase A2 (sPLA2) inhibition | in vitro | - | [5] |
| 4α,5α-epoxythis compound | - | - | Data not available | - |
| 1-epi-inuviscolide | - | - | Data not available | [2] |
Table 1: Anti-inflammatory activity of this compound and its derivatives. Note: Quantitative data for derivatives are not currently available in the public domain.
Derivatives of this compound that retain the α-methylene-γ-lactone moiety are expected to exhibit anti-inflammatory activity. The introduction of an epoxide ring, as in 4α,5α-epoxythis compound, would add another reactive center, potentially increasing its alkylating capacity and, therefore, its anti-inflammatory potency.
Cytotoxic Activity
This compound has also shown promising cytotoxic effects against various cancer cell lines.[6] The mechanism of action is believed to be linked to its ability to induce apoptosis, at least in part, through the same alkylating mechanisms that underpin its anti-inflammatory effects.
| Compound | Cell Line | Assay | Activity (IC50) | Reference |
| This compound | Human melanoma cell lines (1363 mel, 624 mel, SK-28) | Cell viability | - | [6] |
| This compound | - | - | Data not available | - |
| 4α,5α-epoxythis compound | - | - | Data not available | - |
| 1-epi-inuviscolide | - | - | Data not available | [2] |
Table 2: Cytotoxic activity of this compound and its derivatives. Note: Specific IC50 values for this compound and quantitative data for its derivatives are not consistently reported across the literature.
The structure-activity relationships for cytotoxicity are expected to parallel those for anti-inflammatory activity. Enhanced electrophilicity and optimal lipophilicity are likely to be key drivers of potent cytotoxic activity.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
TPA-Induced Mouse Ear Edema Assay (for Anti-inflammatory Activity)
This in vivo assay is a standard model for acute inflammation.
Protocol:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Treatment: A solution of the test compound (e.g., this compound or its derivative) in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone and serves as a control.
-
Induction of Edema: After a predetermined time (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone is applied to both ears to induce inflammation.[7]
-
Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular biopsy is taken from both ears.[8] The weight of the biopsies is measured, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
Analysis: The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the control group treated with TPA and vehicle only. The ID50 (the dose causing 50% inhibition of edema) can then be determined.
Sulforhodamine B (SRB) Assay (for Cytotoxicity)
This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[4][9]
Protocol:
-
Cell Culture: Human cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[4]
-
Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) is added to each well and incubated for 30 minutes at room temperature.[4][10]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[4]
-
Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a wavelength of 510 nm using a microplate reader.[4]
-
Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of a compound to inhibit the DNA-binding activity of NF-κB.[3][11]
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., Jurkat T cells) is incubated with various concentrations of the this compound derivative for 1 hour.[11]
-
Stimulation: The cells are then stimulated with an inflammatory agent like TNF-α for 1 hour to induce NF-κB activation.[11]
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the cells.
-
Binding Reaction: The nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus binding site.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
-
Analysis: A reduction in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed anti-inflammatory signaling pathway, a typical experimental workflow for cytotoxicity screening, and the logical relationship of SAR for this compound derivatives.
Caption: Proposed anti-inflammatory mechanism of this compound derivatives.
Caption: Experimental workflow for cytotoxicity screening using the SRB assay.
Caption: Logical relationship of Structure-Activity for this compound derivatives.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of NF-κB Inhibitory Activity: Inuviscolide, Parthenolide, and BAY 11-7082
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the NF-κB inhibitory activities of Inuviscolide, a natural sesquiterpene lactone, against the well-established inhibitors Parthenolide and BAY 11-7082. This report synthesizes experimental data on their mechanisms of action, inhibitory concentrations, and the methodologies used to assess their efficacy.
Executive Summary
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses, immune regulation, and cell survival. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This guide compares three compounds known to inhibit the NF-κB signaling pathway: this compound, Parthenolide, and BAY 11-7082. While all three demonstrate inhibitory effects, they act via different mechanisms and with varying reported potencies. This compound reduces the protein level of the p65 subunit of NF-κB.[1][2][3][4] Parthenolide is known to inhibit the IκB kinase (IKK) complex.[5][6] BAY 11-7082 prevents the phosphorylation of the inhibitory protein IκBα.[7][8][9][10] This guide presents a side-by-side comparison of their quantitative inhibitory data and the experimental protocols used to determine their activity.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the NF-κB inhibitory activity of this compound, Parthenolide, and BAY 11-7082. It is important to note that direct comparative studies under identical experimental conditions are limited, and the reported IC50 values may vary depending on the cell type, stimulus, and assay method used.
| Compound | Target/Mechanism | Assay | Cell Type | IC50 Value |
| This compound | Reduces p65/RelA protein levels | Western Blot | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Reported |
| Parthenolide | Inhibition of IKK, preventing IκBα degradation | Cytokine Production (IL-6, IL-1β, IL-8, etc.) | THP-1 cells | 1.091–2.620 µM[11] |
| BAY 11-7082 | Inhibition of TNFα-induced IκBα phosphorylation | IκBα Phosphorylation | Tumor cells | 10 µM[7][8][9] |
| Inhibition of Ubiquitin-Specific Protease USP7 | Enzymatic Assay | N/A | 0.19 µM[7][12] | |
| Inhibition of Ubiquitin-Specific Protease USP21 | Enzymatic Assay | N/A | 0.96 µM[7][12] |
Mechanisms of Action and Signaling Pathways
The three compounds inhibit the NF-κB pathway at different points. The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for each compound.
References
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. invivochem.com [invivochem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Inuviscolide and Cisplatin in Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of the natural sesquiterpene lactone, Inuviscolide, and the conventional chemotherapeutic agent, cisplatin. This analysis is based on available experimental data on their mechanisms of action, cytotoxicity, and effects on cell cycle progression and apoptosis.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage. This compound, a natural compound isolated from Inula viscosa, is emerging as a potent anti-cancer agent that induces apoptosis and cell cycle arrest through various signaling pathways. While direct head-to-head comparative studies are limited, available data suggests that this compound exhibits significant cytotoxic effects against various cancer cell lines. This guide synthesizes the current understanding of both compounds, presenting their performance based on published experimental data to aid in the evaluation of their therapeutic potential.
Mechanism of Action
This compound: As a sesquiterpene lactone, this compound is believed to function as an alkylating agent.[1] This allows it to form covalent bonds with biological molecules, leading to cellular stress and the activation of cell death pathways.[1] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[1]
Cisplatin: Cisplatin's primary mechanism of action is the formation of DNA adducts, leading to inter- and intra-strand crosslinks.[2] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3]
Comparative Cytotoxicity
Direct comparative data on the half-maximal inhibitory concentration (IC50) of this compound and cisplatin is available for multiple myeloma cell lines. It is important to note that IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[3]
| Cell Line | Compound | IC50 (µM) at 48h |
| MMS1 (Multiple Myeloma) | This compound | 12.5 |
| Cisplatin | 6.25 | |
| RPMI-8226 (Multiple Myeloma) | This compound | 25 |
| Cisplatin | 12.5 | |
| MRc5 (Normal Fibroblast) | This compound | 50 |
| Cisplatin | 12.5 |
Table 1: Comparative IC50 values of this compound and cisplatin in multiple myeloma and normal fibroblast cell lines after 48 hours of treatment.
While direct comparative data in other cell lines is limited, a compilation of IC50 values from various studies provides a broader perspective on their cytotoxic potential.
| Cancer Type | Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| Melanoma | Various | 37 - 41 | Not directly compared |
| Lung Cancer | A549 | Not available | 7.49 (48h), 9.79 (72h)[4] |
| Ovarian Cancer | Various | Not available | 0.1 - 0.45 µg/mL[5] |
| Hepatoma | HepG2 | Not available | Varies widely[3] |
| Breast Cancer | MCF-7 | Not available | Varies widely[3] |
| Cervical Cancer | HeLa | Not available | Varies widely[3] |
Table 2: Compilation of IC50 values for this compound and cisplatin in various cancer cell lines from different studies. Note: Direct comparison is limited due to variations in experimental conditions across studies.
Signaling Pathways and Cellular Effects
Both this compound and cisplatin induce apoptosis and cell cycle arrest, but they engage different primary signaling pathways to achieve this.
Apoptosis Induction
This compound is reported to induce apoptosis through both the intrinsic and extrinsic pathways.[4] It can trigger the production of ROS, leading to mitochondrial membrane potential disruption and the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[1] Some evidence also points to the activation of the death receptor pathway, involving caspase-8.[4]
Cisplatin-induced apoptosis is primarily initiated by DNA damage, which activates signaling pathways involving p53 and mitogen-activated protein kinases (MAPKs).[6] This leads to the activation of the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[2]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including melanoma and Burkitt lymphoma.[4][7] This arrest is associated with the modulation of key cell cycle regulatory proteins.
Cisplatin-induced DNA damage activates cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phases, depending on the cell type and the extent of damage.[6][8] This allows time for DNA repair; however, if the damage is too severe, the cell is directed towards apoptosis. The p53 signaling pathway plays a crucial role in mediating cisplatin-induced cell cycle arrest.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cell cycle arrest and apoptosis with downregulation of Hsp90 client proteins and histone modification by 4β-hydroxywithanolide E isolated from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inuviscolide: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inuviscolide's performance against other alternatives in preclinical models, supported by experimental data.
Introduction to this compound
This compound is a sesquiterpene lactone isolated from the plant Inula viscosa. It has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical studies.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell proliferation, primarily through the inhibition of the NF-κB and STAT1 pathways.[5] This guide will delve into the quantitative data from these preclinical studies, comparing this compound's efficacy to established drugs and other investigational compounds.
Comparative Data Presentation
Anti-inflammatory Potential
This compound has been evaluated in several in vitro and in vivo models of inflammation. Its efficacy is compared here with Dexamethasone, a potent corticosteroid, and Parthenolide, another sesquiterpene lactone known for its anti-inflammatory effects.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | LTB4 Generation | Rat Peritoneal Neutrophils | 94 µM | [1] |
| This compound | Cytokine Secretion (IFNγ, IL-1β, IL-2) | Human PBMCs | EC50: 0.9 - 1.8 µM | [6] |
| Dexamethasone | NF-κB Inhibition | A549 cells | 0.5 x 10⁻⁹ M (0.5 nM) | [7] |
| Parthenolide | NF-κB Inhibition | Multiple Myeloma Cell Lines | 1 - 3 µM | [8] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Model | Species | ID50 Value | Reference |
| This compound | TPA-induced ear edema | Mouse | 0.784 µmol/ear | [9] |
| This compound | PLA2-induced paw edema | Mouse | 98 µmol/kg | [1] |
| Ilicic Acid | TPA-induced ear edema | Mouse | 0.650 µmol/ear | [1] |
Anti-cancer Potential
This compound's cytotoxic effects have been assessed across various cancer cell lines. This section compares its potency with standard chemotherapeutic agents, Doxorubicin and Cisplatin.
Table 3: In Vitro Anti-cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | A549 | Lung Cancer | 27.8 ± 1.5 µg/mL (at 48h) | [10] |
| This compound | MMS1, RPMI-8226 | Multiple Myeloma | >10 µM (low concentrations not effective) | [10] |
| Doxorubicin | SK-Mel-103 | Melanoma | 1.2 µM | [11] |
| Doxorubicin | M21 | Melanoma | 2.8 µM | [12][13] |
| Cisplatin | SiHa | Cervical Cancer | 4.49 µM | [14] |
| Cisplatin | HeLa | Cervical Cancer | 107 nM | [15] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited preclinical studies. For complete, detailed protocols, please refer to the original publications.
TPA-Induced Mouse Ear Edema Model
This in vivo model is used to assess the topical anti-inflammatory activity of a compound.
-
Animal Model: Swiss female mice are typically used.[1]
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone is applied to the inner surface of one ear.[1]
-
Treatment: The test compound (e.g., this compound) is applied topically to the ear, usually at the same time as or shortly before the TPA application.[9]
-
Measurement: The thickness of the ear is measured with a micrometer at various time points after TPA application. The difference in thickness between the treated and untreated ears is calculated as an indicator of edema.[9]
-
Data Analysis: The 50% inhibitory dose (ID50), the dose that causes a 50% reduction in edema compared to the control group, is calculated.[9]
Cell Viability (MTT/XTT) Assay
This in vitro assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.[16]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Doxorubicin) for a specified period (e.g., 24, 48, 72 hours).[16]
-
Addition of Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT is added to each well.[16]
-
Incubation: The plate is incubated to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.[16]
Western Blot for NF-κB and STAT1
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Lysis: Cells treated with the test compound are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p65 subunit of NF-κB, STAT1) and a loading control protein (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound [mdpi.com]
- 4. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inula Viscosa Extract Inhibits Growth of Colorectal Cancer Cells in vitro and in vivo Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Inuviscolide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Inuviscolide are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of this compound, a sesquiterpene lactone with noted anti-inflammatory and cytotoxic properties.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS), these procedures are based on the known chemical class and biological activity of the compound and should be supplemented by institutional and local regulations.
I. Understanding the Hazard Profile of this compound
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol [1][6] |
| Appearance | Solid (assumed) |
| Solubility | Information not readily available, but likely soluble in organic solvents. |
II. Step-by-Step Disposal Procedures
The following procedures provide a general framework for the safe disposal of this compound waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is critical. This compound waste should be categorized as follows:
-
Unused or Expired Pure this compound: The original solid compound.
-
Contaminated Solutions: Any solutions containing this compound, including residual amounts in experimental containers. This includes solutions in organic solvents (e.g., DMSO, ethanol) or aqueous buffers.
-
Contaminated Labware and Personal Protective Equipment (PPE): All disposable items that have come into direct contact with this compound. This includes, but is not limited to:
-
Pipette tips
-
Gloves
-
Wipes and bench paper
-
Vials and tubes
-
Syringes and needles
-
Step 2: Waste Collection and Containment
-
Solid Waste (Pure Compound and Contaminated Labware):
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
The container should be made of a material compatible with the chemicals used.
-
Label the container with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
-
Liquid Waste (Contaminated Solutions):
-
Collect in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container.
-
Ensure the container is compatible with the solvent used (e.g., a glass container for organic solvents).
-
Do not mix incompatible waste streams.
-
Label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Step 3: Decontamination of Non-Disposable Items
For reusable labware (e.g., glassware, spatulas), a thorough decontamination procedure is necessary:
-
Initial Rinse: Rinse the item with a suitable solvent that is known to dissolve this compound. Collect this rinse as hazardous liquid waste.
-
Wash: Wash the item with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with purified water.
Step 4: Final Disposal
-
All collected hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by your institution's EHS personnel for final disposal via incineration or other approved methods.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
III. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated during a typical laboratory workflow.
Caption: this compound Experimental and Disposal Workflow.
This guide is intended to provide a foundation for the safe handling and disposal of this compound. Always prioritize safety and adhere to the specific protocols established by your institution.
References
- 1. This compound | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
Personal protective equipment for handling Inuviscolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of Inuviscolide. As a preferred source for laboratory safety and chemical handling information, this document is intended to build deep trust by providing value beyond the product itself. The following procedural guidance directly addresses specific operational questions to ensure the safe and effective use of this compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The information provided herein is based on the general properties of sesquiterpene lactones and standard laboratory safety practices. All laboratory personnel should be trained in general chemical safety and handling procedures before working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a sesquiterpene lactone. The primary known hazard associated with this class of compounds is the potential to cause allergic contact dermatitis . Therefore, minimizing skin contact is of utmost importance.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn at all times. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. A certified fume hood should be used when handling powders or creating aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | - Avoid inhalation of dust or aerosols. - Avoid contact with skin and eyes. - Use in a well-ventilated area or a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and dark place to prevent degradation. - Store away from incompatible materials (strong oxidizing agents). |
Emergency Procedures
In the event of an emergency, follow these procedures. All laboratory personnel should be familiar with the location and use of emergency equipment.
| Emergency Situation | Procedure |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention if irritation develops or persists. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. - Seek immediate medical attention. |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention if symptoms persist. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Minor Spill: Alert others in the immediate area. Wear appropriate PPE. Cover the spill with an absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal. Clean the spill area with soap and water. - Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a clearly labeled, sealed container. - Dispose of as chemical waste. |
| Liquid Waste | - Collect in a clearly labeled, sealed, and compatible solvent waste container. - Dispose of as chemical waste. |
| Contaminated Materials | - Dispose of contaminated gloves, absorbent materials, and other disposable items in a labeled chemical waste container. |
Experimental Protocols and Workflows
The following provides a generalized workflow for in vitro experiments using this compound, based on common laboratory practices.
General In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro cell-based assays with this compound.
Signaling Pathways of this compound
This compound has been shown to exert its biological effects, including anti-inflammatory and pro-apoptotic activities, through the modulation of specific signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound has been demonstrated to inhibit the pro-inflammatory NF-κB and STAT1 signaling pathways.
Caption: this compound's inhibition of NF-κB and STAT1 signaling pathways.
Pro-Apoptotic Signaling Pathway
This compound can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: The dual pathways of this compound-induced apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
